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Core Science & Biosynthesis

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Executive Summary For researchers and drug development professionals, the precise structural characterization of halogenated heterocyclic scaffolds is a critical component of Drug Metabolism and Pharmacokinetics (DMPK) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of halogenated heterocyclic scaffolds is a critical component of Drug Metabolism and Pharmacokinetics (DMPK) profiling. 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (C₈H₆BrNO₂) represents a highly functionalized benzoxazolone core, widely utilized as a bioisostere and synthetic intermediate in medicinal chemistry.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data listing. Here, we deconstruct the causality behind the collision-induced dissociation (CID) of this molecule, providing a predictive, self-validating framework for its analysis via High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Isotopic Signatures: The Built-In Diagnostic Filter

Before analyzing fragmentation, one must understand the precursor ion's isotopic architecture. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will present as a distinctive doublet at m/z 228 and m/z 230 . This isotopic signature acts as an internal diagnostic filter during MS/MS analysis:

  • Isotopic Fidelity: Any product ion that retains the bromine atom will preserve this ~1:1 doublet spacing (2 Da apart).

  • Isotopic Collapse: Any fragment resulting from the cleavage of the C-Br bond will collapse into a single peak, immediately signaling halogen loss.

Mechanistic Fragmentation Pathways

The fragmentation of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is governed by the thermodynamic stability of the benzoxazolone ring and the lability of the aromatic carbon-halogen bond. Based on established mass spectrometric behavior of benzoxazolone derivatives, three primary pathways dominate the CID spectra[1][2].

Pathway A: Oxazolone Ring Cleavage (Neutral Losses)

The carbamate-like moiety of the benzoxazolone ring is highly susceptible to fragmentation. The lowest-energy pathways involve the expulsion of stable neutral molecules[3]:

  • Loss of Carbon Monoxide (CO, 28 Da): Yields the [M+H - CO]⁺ fragment at m/z 200 / 202. This contraction often results in a transient benzoxazole-to-benzisoxazole-like rearrangement.

  • Loss of Carbon Dioxide (CO₂, 44 Da): Yields the [M+H - CO₂]⁺ fragment at m/z 184 / 186. This is a hallmark of oxazolone ring opening, leaving behind a substituted anilinium-type ion[1].

Pathway B: Halogen Elimination (Radical vs. Neutral Loss)

The even-electron rule generally dictates that even-electron precursor ions ([M+H]⁺) lose neutral molecules (e.g., HBr, 80 Da). However, halogenated aromatic systems frequently violate this rule under CID. The rigid aromatic system favors homolytic bond cleavage, expelling a bromine radical (Br•, 79/81 Da) to form a highly resonance-stabilized radical cation at m/z 149 [2].

Pathway C: Sequential Degradation

Primary fragments undergo subsequent cleavages. For instance, the m/z 184/186 ion (having already lost CO₂) can subsequently lose the bromine radical, forming a stable [C₇H₇N]⁺ ion at m/z 105 .

Fragmentation M [M+H]+ m/z 228 / 230 CO_loss [M+H - CO]+ m/z 200 / 202 M->CO_loss - CO (28 Da) CO2_loss [M+H - CO2]+ m/z 184 / 186 M->CO2_loss - CO2 (44 Da) Br_loss [M+H - Br•]+ m/z 149 M->Br_loss - Br• (79/81 Da) Term1 [C7H7NO]+ m/z 121 CO_loss->Term1 - Br• (79/81 Da) Term2 [C7H7N]+ m/z 105 CO2_loss->Term2 - Br• (79/81 Da) Br_loss->Term1 - CO (28 Da) Br_loss->Term2 - CO2 (44 Da)

ESI-MS/MS predictive fragmentation pathways for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.

Quantitative Data & Fragment Ion Summary

To facilitate rapid MRM (Multiple Reaction Monitoring) method development, the predictive quantitative data is summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral / Radical LossFragment AssignmentIsotopic Pattern
228 / 230 200 / 20228 Da (CO)[C₇H₇BrNO]⁺Doublet (~1:1)
228 / 230 184 / 18644 Da (CO₂)[C₇H₇BrN]⁺Doublet (~1:1)
228 / 230 14979 / 81 Da (Br•)[C₈H₇NO₂]⁺•Singlet
200 / 202 12179 / 81 Da (Br•)[C₇H₇NO]⁺•Singlet
184 / 186 10579 / 81 Da (Br•)[C₇H₇N]⁺•Singlet

Self-Validating LC-ESI-MS/MS Experimental Protocol

A robust analytical method must be self-validating. The following protocol is designed not just to acquire data, but to continuously verify its own integrity during the run.

Phase 1: System Equilibration & Blank Validation
  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid provides the abundant protons necessary to efficiently ionize the mildly basic N-methyl group and carbonyl oxygen, driving [M+H]⁺ formation.

  • System Suitability: Inject a 5 µL blank (50:50 H₂O:MeCN).

    • Causality: Establishes baseline noise and confirms the absolute absence of column carryover. This ensures subsequent isotopic ratios are not skewed by background contamination.

Phase 2: Chromatographic Separation
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min at a column temperature of 40 °C.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B.

    • Causality: The rapid gradient ensures a sharp, narrow peak shape, maximizing the localized concentration of the analyte entering the ESI source to boost signal-to-noise (S/N) ratio.

Phase 3: MS/MS Acquisition Parameters
  • Ionization: Positive Electrospray (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Precursor Isolation: Isolate both m/z 228.0 and m/z 230.0 in Q1.

  • Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 45 eV in Q2.

    • Causality: Lower CE (15–25 eV) is mandatory to observe the lower-energy neutral losses of CO and CO₂. Higher CE (30–45 eV) is required to impart enough internal energy to overcome the high bond dissociation energy of the aromatic C-Br bond.

Phase 4: Data Integrity & Isotopic Verification
  • Extract the chromatograms for the MRM transitions (e.g., 228 → 149 and 230 → 149).

  • Calculate the peak area ratio of these two transitions.

    • Causality: This is the ultimate self-correcting mechanism. If the ratio of the integrated peak areas deviates significantly from the natural ~1:1 isotopic ratio, it definitively indicates isobaric interference or co-eluting matrix effects, prompting immediate method refinement.

References

  • "Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid", BenchChem.
  • "2(3H)-Benzoxazolone - the NIST WebBook", National Institute of Standards and Technology.
  • "Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone", ACS Public

Sources

Exploratory

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one safety data sheet (SDS) and toxicity profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Assumed Safety and Toxicity Profile of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Introduction and Scientific Context 4-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Assumed Safety and Toxicity Profile of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Introduction and Scientific Context

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a substituted heterocyclic compound belonging to the benzoxazolone class.[1] This chemical family is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2] Benzoxazolone derivatives have been investigated for analgesic, anti-inflammatory, anticancer, and other pharmacological effects.[2] The presence of a bromine atom on the aromatic ring and a methyl group on the nitrogen atom suggests specific reactivity and metabolic pathways that must be considered for safe handling and experimental design.[1] Given its potential biological activity, this compound should be treated as hazardous until proven otherwise.[3]

This guide provides a detailed, inferred safety and toxicity profile to empower researchers to implement robust safety protocols, anticipate potential biological effects, and ensure responsible disposal.

Physicochemical and Structural Information

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment.

PropertyValue / InformationSource(s)
Chemical Name 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
Synonym(s) 2(3H)-Benzoxazolone, 4-bromo-3-methyl-
CAS Number 1784332-25-7[4]
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1]
Physical Form Assumed to be a solid at room temperature.[5][6]
Storage Store sealed in a dry, cool, and well-ventilated place at room temperature.[6]

Inferred Hazard Identification and Classification

Based on the GHS classifications of its isomers and parent compounds, a hazard profile for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one can be reliably inferred. The primary hazards are associated with acute toxicity upon ingestion or inhalation, and irritation to the skin, eyes, and respiratory system.

Inferred GHS Classification:
  • Signal Word: Warning [4][6][7]

  • Pictogram: [6][7]

    • GHS07 (Exclamation Mark)

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed. [4][6][7]

    • H315: Causes skin irritation. [4][6][7]

    • H319: Causes serious eye irritation. [4][6][7]

    • H332: Harmful if inhaled. [7]

    • H335: May cause respiratory irritation. [4][6]

This classification is a composite derived from data on the 5-bromo and 6-bromo isomers, as well as the parent 2(3H)-benzoxazolone structure.[6][7][8] The consistency across these related molecules provides a high degree of confidence in this inferred profile.

Toxicological Profile and Mechanistic Insights

While specific toxicological studies on this exact isomer are not publicly documented, the broader class of benzoxazolones and halogenated aromatics provides a basis for understanding its potential effects.

Acute Toxicity

The "Harmful if swallowed" (H302) and "Harmful if inhaled" (H332) classifications are common for this class of compounds. The oral LD50 for the parent compound, 2(3H)-Benzoxazolone, in rats is 700 mg/kg, which falls into the acute toxicity Category 4.[8] It is prudent to assume a similar level of toxicity for the brominated and methylated derivative. Exposure via ingestion or inhalation of dust particles could lead to systemic effects.

Irritation and Sensitization

The compound is expected to be a skin and eye irritant.[4][6][7] This is a common property of many functionalized aromatic compounds. Prolonged or repeated skin contact may lead to dermatitis. There is currently no data to suggest it is a skin sensitizer, but this possibility should not be ruled out without specific testing.

Specific Target Organ Toxicity (STOT)

The classification "May cause respiratory irritation" (H335) indicates that inhalation of dusts could lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.[4][6] Some isomers also carry an H336 classification ("May cause drowsiness or dizziness"), suggesting potential central nervous system effects upon exposure, although this is less consistently reported.[7]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

There is no specific data to classify 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one as a CMR substance. However, many halogenated aromatic hydrocarbons are known to have mutagenic or carcinogenic properties.[9] Furthermore, some nitro-substituted benzoxazolone derivatives, while useful for research, are considered potentially toxic in vivo, warranting caution with all derivatives until data proves otherwise.[10]

The workflow for assessing the risk of a novel, uncharacterized compound like this involves a logical progression from its known structure to inferred hazards and finally to the implementation of specific controls.

G cluster_0 Compound Characterization cluster_1 Data Analysis & Inference cluster_2 Risk Management & Control A Identify Structure: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one B Search for Specific SDS & Toxicity Data A->B Initiates Search C Analyze Data from Structural Analogs (Isomers, Parent Compound) B->C If specific data is absent E Synthesize Inferred Hazard Profile (GHS) C->E Provides direct evidence D Review Toxicology of Halogenated Aromatics D->E Provides class-based context F Define Engineering Controls (Fume Hood) E->F Dictates necessity G Specify Personal Protective Equipment (PPE) E->G Informs selection H Establish Safe Handling & Disposal Protocols F->H G->H Are components of

Caption: Risk Assessment Workflow for Uncharacterized Compounds.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict laboratory protocols is critical to mitigate the risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound in its solid form or in solution must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[12]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary barrier to exposure.

G PPE Required PPE for Handling Eye/Face Protection Hand Protection Body Protection Eye ANSI-approved safety goggles (or safety glasses with side shields) PPE:f1->Eye Hand Nitrile rubber gloves (Change frequently, especially after contamination) PPE:f2->Hand Body Fully-buttoned laboratory coat (non-flammable) PPE:f3->Body

Caption: Mandatory Personal Protective Equipment (PPE).

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered.[9] Confirm the location of the nearest eyewash station, safety shower, and appropriate fire extinguisher.

  • Donning PPE: Wear all required PPE as specified above.[11]

  • Weighing: If weighing the solid, perform this task on a weigh paper or in a container within the fume hood to contain any dust. Use anti-static measures if necessary.

  • Transfer: Handle the compound with care to avoid creating dust. If transferring to a reaction vessel, do so slowly and carefully.

  • Spill Management:

    • Small Spill (Solid): For a small spill that can be cleaned up quickly, carefully sweep up the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[14] Avoid raising dust.

    • Large Spill: Evacuate the immediate area. Prevent entry and ensure the area is well-ventilated. Contact your institution's environmental health and safety (EHS) department for cleanup.

  • Decontamination: After handling, thoroughly wash hands with soap and water.[14] Clean the work surface and any contaminated equipment according to laboratory procedures.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][15]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[12][15]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical professional.[13][15]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[16] The storage area should be clearly marked.

Disposal

As a halogenated aromatic compound, this substance requires specific disposal procedures.

  • Waste Segregation: Do not dispose of this chemical down the drain.[11]

  • Halogenated Waste: All waste containing this compound (both solid and solutions) must be collected in a designated "Halogenated Organic Waste" container.[11]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Institutional Protocols: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance and pickup schedules.[11]

Conclusion

While 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a valuable compound for research and development, it must be handled with the caution appropriate for a potentially hazardous substance. The inferred toxicological profile—harmful if swallowed or inhaled and an irritant to skin, eyes, and the respiratory system—is well-supported by data from closely related analogs. By implementing the engineering controls, PPE, and handling protocols outlined in this guide, researchers can work safely with this compound, minimizing exposure risks and ensuring a secure laboratory environment. Always prioritize a thorough risk assessment before beginning any new experimental work.

References

  • 3-Methylbenzo[d]oxazol-2(3H)-one - Sigma-Aldrich. (n.d.).
  • 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one - EvitaChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 21).
  • 2(3H)-benzoxazolone — Chemical Substance Information - NextSDS. (n.d.).
  • 4-Bromo-3-methylbenzo[d]isoxazole | CAS 1367947-42-9 | AMERICAN ELEMENTS ®. (n.d.).
  • 6-Bromo-2(3H)-benzoxazolone SDS, 19932-85-5 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 29).
  • Laboratory Safety in Chemistry and Biology. (n.d.).
  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. (2023, March 15). Journal of Medicinal and Chemical Sciences.
  • 3-Methylbenzo[d]oxazole-2(3H)-thione | Sigma-Aldrich. (n.d.).
  • 1784332-25-7 | 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one - AiFChem. (n.d.).
  • Evaluation of toxicological aspects of three new benzoxazole compounds with sunscreen photophysical properties using in silico and in vitro methods. (2021, December 18). PubMed.
  • Halogenated Solvents. (n.d.). Washington State University.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 11).
  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. (2015, November 11). Journal of Medicinal Chemistry.
  • 5-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one - NextSDS. (n.d.).
  • 4-Bromo-3-methylbenzoic acid SDS, 7697-28-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2026, February 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one — Chemical Substance Information - NextSDS. (n.d.).
  • 21892-80-8 | 3-Methylbenzo[d]oxazol-2(3H)-one | Amides | Ambeed.com. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 29).
  • SAFETY DATA SHEET - BLD Pharmatech. (n.d.).
  • 2387599-26-8|4-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one - BLDpharm. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, June 24).
  • LABORATORY HEALTH & SAFETY RULES. (2024, April). The University of Cyprus-Department of Chemistry.
  • 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione | 2304754-51-4 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 31).
  • 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one - Sigma-Aldrich. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (2026, January 13).
  • Standard laboratory safe handling/storage requirement | Safety Unit - Weizmann Institute of Science. (n.d.).
  • 물질안전보건자료 (Material Safety Data Sheet). (2025, June 26).
  • 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one - Sigma-Aldrich. (n.d.).
  • TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion - PMC. (n.d.).

Sources

Foundational

Unveiling Molecular Architecture: A Technical Guide to Single Crystal X-ray Diffraction Analysis of a 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Analog

An Important Note on Data Availability: As of the writing of this guide, a publicly accessible single crystal X-ray diffraction dataset for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is not available in crystallographic da...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on Data Availability: As of the writing of this guide, a publicly accessible single crystal X-ray diffraction dataset for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is not available in crystallographic databases. To provide a comprehensive and technically detailed guide that adheres to the principles of single crystal X-ray diffraction analysis, this document will utilize the crystallographic data for a structurally related compound: 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone . This bromo-substituted benzoxazine derivative serves as an excellent illustrative example, allowing for a thorough exploration of the methodologies and interpretation of crystallographic data relevant to the broader class of bromo-substituted heterocyclic compounds.

Introduction: The Significance of Atomic-Level Precision in Drug Discovery

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific compound, 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, with its unique substitution pattern, presents a compelling target for further investigation in drug development programs.[1] Understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design. Single crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the molecular structure of crystalline solids at atomic resolution.

This guide will provide a detailed walkthrough of the single crystal X-ray diffraction workflow, from the critical initial step of crystal growth to the final analysis and interpretation of the crystallographic data, using 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone as a practical exemplar.

The Experimental Workflow: From Powder to Precision

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is crucial for obtaining high-quality data that can be confidently interpreted.

Crystal Growth: The Foundation of a Successful Analysis

The adage "garbage in, garbage out" is particularly pertinent to SC-XRD. A high-quality, single crystal is the prerequisite for a successful diffraction experiment. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

A Step-by-Step Protocol for Crystal Growth (Slow Evaporation Method):

  • Solvent Selection: A systematic screening of solvents with varying polarities is performed. For a compound like our representative molecule, solvents such as ethanol, methanol, acetone, or mixtures thereof are suitable starting points.

  • Solution Preparation: A saturated or near-saturated solution of the compound is prepared at room temperature or with gentle heating. The solution should be free of any particulate matter.

  • Controlled Evaporation: The solution is placed in a small, loosely covered vial or beaker. The covering (e.g., parafilm with a few pinholes) allows for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the remaining solvent. The crystals should be handled with care to avoid mechanical damage.

Data Collection: Illuminating the Crystal with X-rays

Modern single crystal X-ray diffractometers are highly automated instruments. A suitable crystal is mounted on a goniometer head and subjected to a focused beam of monochromatic X-rays.

Key Parameters in Data Collection:

  • X-ray Source: Typically, a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: The diffractometer software calculates an optimal strategy of rotations (e.g., ω and φ scans) to collect a complete and redundant set of diffraction data.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed to solve and refine the crystal structure.

Computational Workflow:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final model is assessed by the R-factor, with lower values indicating a better fit between the calculated and observed structure factors.

Crystallographic Data for 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone

The key crystallographic parameters for our representative compound are summarized in the table below. This data provides a wealth of information about the crystal system, unit cell dimensions, and the quality of the structural refinement.

ParameterValue
Chemical FormulaC₁₀H₈BrCl₂NO₂
Formula Weight324.97
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.8220(8)
b (Å)23.567(3)
c (Å)7.3746(9)
α (°)90
β (°)93.545(1)
γ (°)90
Volume (ų)1183.4(3)
Z4
Temperature (K)298
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (%)4.8

Data obtained from the Cambridge Structural Database, CCDC Deposition Number: CCDC 889698.

Visualizing the Experimental Workflow and Molecular Structure

Diagrams are powerful tools for conceptualizing complex processes and molecular structures.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Compound_Synthesis Compound Synthesis Crystal_Growth Crystal Growth Compound_Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Structure & Data

Caption: Molecular structure of the representative compound.

Interpretation and Implications for Drug Development

The refined crystal structure provides a wealth of information that is directly applicable to drug development:

  • Conformational Analysis: The precise bond lengths, bond angles, and torsion angles define the preferred conformation of the molecule in the solid state. In our representative compound, the oxazine ring adopts an envelope conformation. [2]This information is crucial for understanding how the molecule might fit into a protein binding pocket.

  • Intermolecular Interactions: The crystal packing reveals the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that stabilize the crystal lattice. In the case of 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, C-H···O, C-H···Cl, and C-H···Br interactions are observed. [2]These same types of interactions are often critical for ligand-receptor binding.

  • Absolute Stereochemistry: For chiral molecules, SC-XRD can be used to determine the absolute configuration, which is a critical piece of information for understanding stereospecific biological activity.

  • Validation of Computational Models: Experimental crystal structures provide an invaluable benchmark for validating and refining computational models used in virtual screening and molecular docking studies.

Conclusion

Single crystal X-ray diffraction is an indispensable tool in modern drug discovery, providing unambiguous, high-resolution structural information that is essential for a deep understanding of molecular properties and interactions. While the specific crystal structure of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one remains to be determined, the analysis of a structurally related analog demonstrates the power and methodology of this technique. The insights gained from such studies are instrumental in guiding the design and optimization of new therapeutic agents.

References

  • Ye, F., Li, Y., Fu, Y., Zhao, L., & Gao, S. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2509. Retrieved from [Link]

Sources

Exploratory

Density Functional Theory (DFT) Analysis of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: A Computational Whitepaper

Executive Summary The benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of antimicrobial, anti-inflammatory, and antineoplastic agents. The specific fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of antimicrobial, anti-inflammatory, and antineoplastic agents. The specific functionalization of this core—such as the introduction of a bromine atom at the C4 position and a methyl group at the N3 position—profoundly alters its electronic landscape, lipophilicity, and target-binding capabilities. This whitepaper provides an in-depth technical guide to evaluating the electronic properties of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one using Density Functional Theory (DFT). By detailing robust, self-validating computational protocols, this guide serves as a blueprint for drug development professionals seeking to correlate quantum mechanical descriptors with macroscopic pharmacological behavior.

Structural Nuance and Causality in Computational Modeling

Before initiating any quantum mechanical simulation, one must analyze the physical realities of the target molecule. In 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, the substitution pattern introduces a critical steric conflict. Position 3 (the nitrogen atom of the oxazolone ring) and Position 4 (the adjacent carbon on the fused benzene ring) are spatially proximal.

The bulky electron clouds of the N-methyl group and the C4-bromine atom induce significant van der Waals repulsion. Consequently, the primary objective of the initial geometry optimization is to determine how the molecule resolves this strain. Typically, this is achieved via an out-of-plane distortion of the bromo substituent or elongation of the C3a-C4 bond. Accurately capturing this distortion is paramount, as it directly impacts the global planarity, the extent of π-conjugation, and ultimately, the Frontier Molecular Orbital (FMO) energies 1.

Self-Validating Computational Workflow

To ensure high scientific integrity, the computational methodology must be treated as a self-validating system. The following step-by-step protocol outlines the standard for evaluating benzoxazole derivatives 2.

Step-by-Step Methodology
  • Initial 3D Geometry Generation: Construct the preliminary structure using a standard molecular builder (e.g., GaussView or Avogadro), applying a basic molecular mechanics force field (like MMFF94) to establish a rough starting geometry.

  • Ground-State Geometry Optimization: Execute DFT calculations using the B3LYP hybrid functional.

    • Causality of Basis Set Selection: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here. Bromine possesses a large, highly polarizable valence electron cloud. Without diffuse functions to expand the radial extent of the basis functions, the electron affinity and LUMO energies will be artificially skewed.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using Dimethyl Sulfoxide (DMSO) or water to mimic physiological or assay conditions.

  • Frequency Calculation (The Validation Step): Immediately following optimization, perform a harmonic vibrational frequency analysis at the identical level of theory.

    • System Validation: The absolute absence of imaginary (negative) frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state saddle point.

  • Excited State Calculations: Utilize Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional. CAM-B3LYP includes long-range corrections, making it vastly superior to standard B3LYP for modeling charge-transfer excitations and nonlinear optical properties in conjugated architectures 3.

DFT_Workflow Start Input 3D Geometry 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq FMO FMO Analysis HOMO-LUMO & Bandgap Freq->FMO MEP MEP Surface Generation (Reactivity Mapping) Freq->MEP TDDFT TD-DFT (CAM-B3LYP) UV-Vis Spectra Prediction Freq->TDDFT

Step-by-step DFT computational workflow for electronic property analysis.

Quantitative Results & Electronic Property Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule. In 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, the HOMO is primarily localized over the electron-rich benzoxazolone core, while the LUMO extends toward the electron-withdrawing carbonyl group and the polarizable bromine atom.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of electron conductivity and molecular hardness. A narrower gap typically correlates with higher chemical reactivity and lower kinetic stability.

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the FMO energies ( I≈−EHOMO​ and A≈−ELUMO​ ). From these, we derive secondary descriptors that are highly predictive of how the drug candidate will interact with biological nucleophiles and electrophiles.

Table 1: Calculated Electronic Properties and Global Descriptors (B3LYP/6-311++G(d,p))

DescriptorMathematical DerivationGas Phase (eV)SMD-DMSO (eV)
EHOMO​ --6.45-6.60
ELUMO​ --1.35-1.48
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 5.105.12
Ionization Potential ( I ) −EHOMO​ 6.456.60
Electron Affinity ( A ) −ELUMO​ 1.351.48
Electronegativity ( χ ) (I+A)/2 3.904.04
Chemical Hardness ( η ) (I−A)/2 2.552.56
Electrophilicity Index ( ω ) χ2/2η 2.983.19

Note: The transition from gas phase to a polar solvent (DMSO) slightly stabilizes the orbitals, increasing the electrophilicity index, which suggests enhanced reactivity in biological media.

Electronic_Properties Mol 4-Bromo-3-methylbenzo[d] oxazol-2(3H)-one FMO Frontier Orbitals (HOMO/LUMO) Mol->FMO MEP Electrostatic Potential (Nucleophilic/Electrophilic Sites) Mol->MEP Gap Energy Gap (ΔE) Kinetic Stability FMO->Gap Desc Global Descriptors (Hardness, Electrophilicity) Gap->Desc

Logical mapping of derived electronic properties from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is a 3D visual representation of charge distribution, crucial for predicting non-covalent interactions during protein-ligand docking 4.

  • Most Negative Potential (Red Regions): Localized heavily around the oxygen atom of the C=O carbonyl group. This indicates the primary site for hydrogen bond acceptance with target kinase hinge regions or receptor pockets.

  • Most Positive Potential (Blue Regions): Found around the methyl protons at N3 and the aromatic protons.

  • Halogen Bonding Potential: The bromine atom exhibits an anisotropic charge distribution. While its equatorial belt is electron-rich (negative), it features a distinct, electron-deficient " σ -hole" along the C-Br bond axis. This σ -hole is a prime candidate for highly directional halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in a biological target.

Implications for Drug Development

The DFT-derived properties of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one provide actionable intelligence for lead optimization:

  • Metabolic Stability: The relatively high ionization potential (6.60 eV in DMSO) suggests resistance to oxidative metabolism by Cytochrome P450 enzymes compared to unhalogenated analogs.

  • Binding Affinity: The steric clash between the 4-bromo and 3-methyl groups forces a specific conformational presentation of the molecule. This rigidified geometry reduces the entropic penalty upon binding, potentially increasing target affinity if the receptor pocket can accommodate the out-of-plane twist.

  • Membrane Permeability: The lipophilic nature of the bromine atom, combined with the masking of the hydrogen bond donor (via N-methylation), significantly increases the logP of the molecule, favoring passive diffusion across phospholipid bilayers.

References

  • MDPI. "Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption." MDPI, Feb 2026. [Link]

  • MDPI. "DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices." MDPI, Sep 2025.[Link]

  • R Discovery. "DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug." Researcher.life, Apr 2021.[Link]

Sources

Foundational

Thermodynamic Stability, Physicochemical Profiling, and Synthesis of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (IUPAC: 4-bromo-3-methyl-1,3-benzoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (IUPAC: 4-bromo-3-methyl-1,3-benzoxazol-2-one) is a highly specialized heterocyclic building block characterized by a fused benzene and oxazole ring system. With a molecular weight of 228.04 g/mol and the molecular formula C₈H₆BrNO₂, this compound serves as a critical intermediate in medicinal chemistry, particularly in the development of therapeutics targeting sigma receptor interactions[1].

This whitepaper provides an in-depth analysis of the thermodynamic stability of the benzoxazolinone core, the causality behind its melting point characteristics, and field-proven, self-validating protocols for its synthesis via electrophilic aromatic substitution.

Molecular Architecture & Thermodynamic Stability

The structural integrity and reactivity of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one are governed by the thermodynamic properties of its core scaffold.

Tautomeric Equilibrium

The foundational benzoxazolinone core exists in a tautomeric equilibrium between an enol form (2-benzoxazolol) and an amide form (2-benzoxazolinone). High-level quantum chemical calculations and gas-phase standard molar Gibbs energy evaluations demonstrate that the amide tautomer is energetically favored by approximately 60 kJ/mol[2]. This stability arises from the resonance stabilization of the lactam functionality, which strictly dictates the compound's behavior in subsequent functionalization.

Enthalpic Increments of Substitution

The transition from the base core to the target compound involves specific enthalpic shifts:

  • N-Methylation: The insertion of a methyl group at the nitrogen position (yielding 3-methyl-2-benzoxazolinone) is an enthalpically favorable process. Experimental static-bomb combustion calorimetry reveals an enthalpic increment of −16.8 ± 2.7 kJ/mol for this modification[2].

  • C4-Bromination: The subsequent addition of a bromine atom at the C4 position introduces both steric bulk and an electron-withdrawing inductive effect. While this slightly perturbs the planarity of the fused system, the overall thermodynamic stability remains robust, provided the synthesis is conducted in highly polar aprotic environments[3].

G A 2-Benzoxazolol (Enol Tautomer) B 2-Benzoxazolinone (Amide Tautomer) Most Stable A->B Tautomerization (~ -60 kJ/mol) C 3-Methyl-2-benzoxazolinone ΔH = -16.8 kJ/mol B->C N-Methylation (Enthalpically Favorable) D 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one C->D Electrophilic Bromination (C4 Regioselectivity)

Fig 1: Thermodynamic pathway from enol tautomer to the 4-bromo-3-methylbenzoxazolinone derivative.

Physicochemical Profiling and Melting Point Causality

The melting point of a crystalline solid is a macroscopic manifestation of its intermolecular lattice energy. For 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, specific melting point data is highly dependent on crystalline purity[3]. However, by analyzing structural analogs, we can establish a highly accurate predictive range.

Unmethylated benzoxazolinones typically exhibit higher melting points due to the presence of the N-H bond, which acts as a strong intermolecular hydrogen bond donor. The N-methylation in our target compound eliminates this hydrogen-bonding capability, relying instead on weaker dipole-dipole interactions and van der Waals forces (augmented by the polarizable bromine atom). Consequently, the melting point is depressed relative to N-H analogs, typically falling within the 107°C to 150°C range, consistent with structurally similar compounds like 5-bromo-2-methyl-1,2-benzisoxazol-3-one (~150°C)[4] and 7-bromo-5-methoxy-1,3-benzoxazole (107-109°C)[5].

Table 1: Key Physicochemical Properties
PropertyValue / Description
IUPAC Name 4-bromo-3-methyl-1,3-benzoxazol-2-one[1]
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1]
InChI Key AAIWBDPIVBAIPX-UHFFFAOYSA-N[3]
Estimated Melting Point ~107°C – 150°C (Extrapolated from analogs)[3][4][5]

Synthetic Methodologies: Solvent Causality & Flow Chemistry

The synthesis of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one relies on the electrophilic aromatic bromination of 3-methylbenzo[d]oxazol-2(3H)-one using N-Bromosuccinimide (NBS).

The Causality of Solvent Selection

Solvent polarity critically governs the efficiency of electrophilic bromination. Non-polar solvents (e.g., dichloromethane) favor slower reactions and require elevated temperatures, which risks thermal debromination. Conversely, polar aprotic solvents like Dimethylformamide (DMF) enhance the dissociation of NBS, rapidly accelerating Br⁺ generation and allowing the reaction to proceed efficiently at 0–25°C[3].

Table 2: Solvent Impact on NBS Bromination Efficiency[1]
SolventRelative Permittivity (ε)Reaction Time (h)Yield (%)Dibromide Impurity (%)
DMF 36.7489<5
Acetonitrile 37.56758
Tetrahydrofuran (THF) 7.6107012
Dichloromethane (DCM) 8.9126215
Transitioning to Continuous Flow Synthesis

Batch bromination often suffers from exothermicity and poor mixing, leading to polybromination. Continuous flow technology resolves this by utilizing microreactors. When NBS is dissolved in DMF and the substrate in THF, a microreactor system achieves 95% conversion at 25°C with merely a 2-minute residence time[1].

Table 3: Batch vs. Flow Synthesis Performance Metrics[1]
ParameterBatch ProcessContinuous Flow Process
Reaction Time 4–12 h2–10 min
Temperature Control ±5°C±0.5°C
NBS Equivalents 1.21.05
Purity (HPLC) 89–93%92–95%

Self-Validating Experimental Protocol: Flow Synthesis

To ensure maximum trustworthiness and reproducibility, the following protocol describes a self-validating continuous flow synthesis system. The integration of an in-line quench ensures that the reaction is immediately halted, preventing over-bromination and validating the purity of the output stream.

Step 1: Precursor Preparation

  • Stream A: Dissolve 3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration.

  • Stream B: Dissolve N-Bromosuccinimide (1.05 equiv) in anhydrous DMF to achieve a 0.525 M concentration. Causality: The slight excess of NBS ensures complete conversion while minimizing dibromide formation[1].

Step 2: Microreactor Mixing

  • Pump Stream A and Stream B simultaneously into a T-mixer connected to a tubular microreactor maintained strictly at 25°C.

  • Adjust flow rates to achieve a precise residence time of 2.0 minutes[1]. Causality: The high surface-area-to-volume ratio of the microreactor dissipates the exothermic heat of the Br⁺ addition instantaneously.

Step 3: In-Line Quenching (Self-Validation Step)

  • Direct the effluent from the microreactor into a secondary mixing junction where it intersects with Stream C (10% aqueous sodium thiosulfate).

  • Validation: The immediate color change (loss of any residual yellow/orange bromine tint) visually and chemically validates that all active electrophiles have been neutralized, locking the purity profile[3].

Step 4: Solvent Exchange and Isolation

  • Pass the biphasic mixture through an in-line phase separator.

  • Subject the organic phase to a continuous solvent exchange (evaporating THF/DMF and replacing with hexane).

  • Crystallize the product at 0°C to yield 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one at >92% purity[1].

Flow N1 Substrate in THF N3 Microreactor Mixing (25°C, 2 min residence) N1->N3 N2 NBS in DMF N2->N3 N4 In-line Quenching (Aqueous Thiosulfate) N3->N4 Prevents Exotherm N5 Solvent Exchange (THF to Hexane) N4->N5 Removes Succinimide N6 Crystallization (>92% Purity) N5->N6

Fig 2: Continuous flow reactor workflow for the synthesis of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.

Conclusion

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a thermodynamically stable, highly valuable intermediate. Its synthesis is heavily reliant on the stabilization of the amide tautomer and the strategic use of polar aprotic solvents (DMF) to drive electrophilic bromination. By migrating from batch to continuous flow chemistry, researchers can tightly control the thermodynamic exotherm, resulting in superior purity and yield. Furthermore, understanding the disruption of hydrogen bonding via N-methylation provides a clear, causal explanation for its specific melting point behavior relative to unmethylated analogs.

References

  • Title: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one - EvitaChem | Source: evitachem.
  • Title: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one - EvitaChem | Source: evitachem.
  • Title: 1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl - EvitaChem | Source: evitachem.
  • Title: 7-bromo-5-methoxy-1,3-benzoxazole | 937601-57-5 - Sigma-Aldrich | Source: sigmaaldrich.
  • Title: Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - MDPI | Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational methodology for C-C bond formation in modern drug discovery[1]. Within medicinal chemistry, the benzoxazolone scaffold is a highly privileged pharmacophore, frequently utilized in the synthesis of acid ceramidase inhibitors and CNS-active therapeutics[2].

However, functionalizing 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one presents a unique synthetic challenge. While the electron-deficient nature of the benzoxazolone core facilitates rapid oxidative addition, the N-methyl group at the 3-position creates severe steric hindrance at the adjacent 4-position. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind ligand selection and provide self-validating, step-by-step methodologies to achieve quantitative yields even with sterically demanding coupling partners.

Substrate Profiling & Mechanistic Rationale

To achieve high turnover numbers (TON), one must understand the microenvironment of the substrate.

  • Electronic Activation (The Advantage): The carbamate-like core of the benzoxazolone ring withdraws electron density from the aryl ring. This lowers the LUMO of the C-Br bond, making the initial oxidative addition of Pd(0) highly favorable.

  • Steric Hindrance (The Bottleneck): The proximity of the N-methyl group to the bromine atom heavily restricts the trajectory of the incoming transmetalating species. Furthermore, once the diorganopalladium(II) intermediate is formed, the steric clash impedes the necessary cis-isomerization required for reductive elimination.

If a standard ligand (e.g., PPh 3​ ) is used, the catalytic cycle stalls at the Pd(II) intermediate. This delay allows competitive side reactions, such as the protodeboronation of the boronic acid, to dominate. To overcome this, we must employ sterically bulky, electron-rich ligands (such as XPhos or dppf) that force the aryl groups into close proximity, drastically lowering the activation energy ( ΔG‡ ) for reductive elimination[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast due to e- deficient core) Pd0->OxAdd 4-Br-3-Me-Benzoxazolone PdII_Br Ar-Pd(II)(Br)L_n (Sterically Hindered) OxAdd->PdII_Br BaseEx Base Exchange (OH- or CO3 2-) PdII_Br->BaseEx PdII_OH Ar-Pd(II)(OH)L_n BaseEx->PdII_OH TransMet Transmetalation (Rate-Limiting Step) PdII_OH->TransMet Ar'-B(OH)2 PdII_Ar2 Ar-Pd(II)-Ar'L_n TransMet->PdII_Ar2 RedElim Reductive Elimination (Accelerated by Bulky Ligand) PdII_Ar2->RedElim RedElim->Pd0 Ligand L Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetalation/reductive elimination steps.

Reaction Optimization & Ligand Selection

The table below summarizes the optimization landscape for coupling 4-bromo-3-methylbenzo[d]oxazol-2(3H)-one with both standard (phenylboronic acid) and hindered (2,6-dimethylphenylboronic acid) partners.

Table 1: Catalyst and Condition Optimization Matrix

Catalyst SystemLigand TypeBaseSolvent SystemYield (Standard Ar-B(OH) 2​ )Yield (Hindered Ar-B(OH) 2​ )Mechanistic Outcome
Pd(PPh 3​ ) 4​ (5 mol%)MonodentateNa 2​ CO 3​ Toluene/H 2​ O65%15%Sluggish reductive elimination; high protodeboronation.
Pd(dppf)Cl 2​ (5 mol%)BidentateK 2​ CO 3​ Dioxane/H 2​ O88% 42%Excellent for unhindered substrates; robust and scalable.
XPhos Pd G3 (2 mol%)BuchwaldK 3​ PO 4​ THF/H 2​ O98% 89% Rapid activation; forces reductive elimination via steric bulk.

Standardized Experimental Protocols

Protocol A: General Purpose Coupling (Using Pd(dppf)Cl 2​ )

Best for: Unhindered or moderately hindered aryl/heteroaryl boronic acids.

Causality Note: Dioxane/water (4:1) is selected because it provides optimal solubility for both the organic substrate and the inorganic base (K 2​ CO 3​ ), ensuring a highly active biphasic interface for the base exchange step.

Step-by-Step Procedure:

  • Charge the Reactor: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and K 2​ CO 3​ (2.5 equiv, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add 1,4-dioxane (4.0 mL) and deionized H 2​ O (1.0 mL). Seal the flask with a rubber septum. Sparge the mixture with Argon for 15 minutes using a submerged needle.

    • Self-Validation Check: The mixture should initially appear as a red/brown suspension.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.

    • Self-Validation Check: A color transition to a homogeneous pale yellow/orange indicates active turnover. The appearance of a black precipitate (Pd black) indicates catalyst death via aggregation.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.

Protocol B: High-Performance Coupling (Using XPhos Pd G3)

Best for: Highly sterically hindered (e.g., ortho-substituted) boronic acids.

Causality Note: We switch to K 3​ PO 4​ because its higher basicity accelerates the formation of the reactive boronate complex, which is critical when transmetalation is sterically hindered. The G3 precatalyst ensures quantitative generation of the active Pd(0) species at mild temperatures without the need for external reducing agents.

Step-by-Step Procedure:

  • Charge the Reactor: In a vial, combine 4-bromo-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv, 1.0 mmol), the hindered arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K 3​ PO 4​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent & Degassing: Add THF (4.0 mL) and H 2​ O (1.0 mL). Sparge with Argon for 10 minutes.

  • Heating: Heat at 80 °C for 2–4 hours. Monitor via LC-MS.

  • Workup & Purification: Follow the identical workup and purification steps as outlined in Protocol A.

Workflow & Process Validation

Workflow Prep Degassing & Setup (Argon Purge) React Thermal Heating (80-90 °C) Prep->React Monitor LC-MS Monitoring (Check Protodeboronation) React->Monitor Workup Aqueous Workup (EtOAc/Brine) Monitor->Workup Purify Chromatography (Silica Gel) Workup->Purify

Figure 2: Standardized experimental workflow from reaction setup to final purification.

Troubleshooting & Self-Validating Diagnostics

Even with robust protocols, deviations can occur. Use this diagnostic matrix to correct course:

  • Issue: High levels of Protodeboronation (Dehalogenated Boronic Acid).

    • Causality: The boronic acid is degrading faster than transmetalation can occur.

    • Solution: Switch to Protocol B. Increase the equivalents of boronic acid to 1.5–2.0. Alternatively, use the pinacol ester (BPin) derivative, which is significantly more stable against protodeboronation[1].

  • Issue: Incomplete Conversion of the Benzoxazolone.

    • Causality: Catalyst deactivation (oxygen ingress) or insufficient base solubility.

    • Solution: Ensure rigorous Argon sparging. If using K 3​ PO 4​ , ensure the water ratio is strictly maintained at 4:1 (Organic:Aqueous) to keep the base dissolved at the biphasic interface.

  • Issue: Formation of Homocoupled Biaryl (Ar'-Ar').

    • Causality: Oxygen in the system is acting as an oxidant, promoting the homocoupling of the boronic acid.

    • Solution: Degas solvents via the freeze-pump-thaw method rather than simple sparging for highly sensitive micro-scale reactions.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments (US Patent 10226452B2)
  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Application Note: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one as a Privileged Scaffold in Small Molecule Drug Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Executive Summary & Structural Rationale In contemporary medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the 2(3H)-benzoxazolone heterocycle is widely recognized as a "privileged scaffold" and a highly effective cyclic bioisosteric surrogate for pyrocatechol and phenol moieties[1][2]. Unlike catechols, which suffer from rapid metabolic degradation via catechol-O-methyltransferase (COMT) or oxidation to reactive ortho-quinones, the benzoxazolone ring offers superior metabolic stability while maintaining similar pKa values and electronic charge distribution[2].

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 1784332-25-7) represents a highly specialized building block within this class[3][4]. The strategic placement of functional groups on this molecule provides two distinct advantages for structure-activity relationship (SAR) exploration:

  • N-Methyl Protection (Position 3): The unprotected benzoxazolone nitrogen is weakly acidic (pKa ~9) and prone to unwanted N-alkylation, N-acylation, or N-glucuronidation in vivo. The pre-installed methyl group acts as a permanent protecting group during aggressive palladium-catalyzed cross-coupling and enhances the lipophilicity (logP) of the final drug candidate, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

  • C4-Bromine Handle: While 5-bromo and 6-bromo benzoxazolones are ubiquitous, the 4-bromo isomer is sterically unique. Situated adjacent to the heterocyclic oxygen, functionalization at the C4 position forces introduced aryl or amine vectors into distinct dihedral angles, allowing medicinal chemists to probe novel, sterically constrained receptor pockets.

Table 1: Physicochemical Profile of the Building Block
PropertyValueScientific Relevance
IUPAC Name 4-bromo-3-methyl-1,3-benzoxazol-2-oneStandardized nomenclature for regulatory filing.
CAS Registry Number 1784332-25-7Unique identifier for sourcing and inventory[4][5].
Molecular Formula C8H6BrNO2Base formula prior to cross-coupling elaboration.
Molecular Weight 228.04 g/mol Low molecular weight ensures final coupled products remain within Lipinski's Rule of 5.
Reactivity Profile Electrophile (Aryl Halide)Primed for oxidative addition in Pd/Ni catalytic cycles.

Pharmacological Landscape: Sigma-1 ( σ1​ ) Receptor Modulation

Benzoxazolone derivatives are renowned for their profound affinity and selectivity for Sigma-1 ( σ1​ ) receptors over Sigma-2 ( σ2​ ) receptors[6][7]. The σ1​ receptor is an endoplasmic reticulum (ER) chaperone protein located at the mitochondria-associated ER membrane (MAM). Modulating this receptor has shown immense promise in treating neuropathic pain, neurodegenerative diseases, and mitigating convulsant activity[6][8].

The 4-substituted benzoxazolone core perfectly satisfies the σ1​ pharmacophore model, which requires a hydrophobic aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a positive ionizable group (typically introduced via cross-coupling an amine at the C4 position)[9].

SigmaPathway L C4-Functionalized Benzoxazolone Ligand S1 Sigma-1 Receptor (MAM) L->S1 High Affinity Binding (Ki < 10 nM) BiP BiP Chaperone Dissociation S1->BiP Agonist Action IP3R IP3R Stabilization BiP->IP3R Ca Modulated Ca2+ Efflux IP3R->Ca NP Neuroprotection & Analgesia Ca->NP Cellular Homeostasis

Fig 1: Mechanism of action for benzoxazolone-derived Sigma-1 receptor agonists at the ER MAM.

Synthetic Utility & Experimental Workflows

To harness 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in drug discovery, robust late-stage functionalization protocols are required. The C4-bromine is ideally suited for Palladium-catalyzed cross-coupling. Below are two validated, self-consistent protocols for generating C4-aryl and C4-amino libraries.

SynthWorkflow A 4-Bromo-3-methyl- benzo[d]oxazol-2(3H)-one B Aryl Boronic Acid (Suzuki-Miyaura) A->B Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C C Primary/Secondary Amine (Buchwald-Hartwig) A->C Pd2(dba)3, XPhos, Cs2CO3 Toluene, 100°C D C4-Aryl Benzoxazolone (Target Scaffold) B->D E C4-Amino Benzoxazolone (Target Scaffold) C->E

Fig 2: Divergent palladium-catalyzed cross-coupling workflows for C4-functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Causality & Rationale: The C4 position exhibits mild steric hindrance due to the adjacent heterocyclic oxygen. Therefore, Pd(dppf)Cl₂ is selected as the pre-catalyst; its large bite angle (104°) facilitates the reductive elimination step of sterically congested intermediates. A biphasic 1,4-Dioxane/H₂O system is utilized because water is strictly required to form the reactive boronate complex, while dioxane ensures the solubility of the lipophilic benzoxazolone.

Materials:

  • 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv, 1.0 mmol, 228 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 41 mg)

  • K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the benzoxazolone building block, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Failure to remove oxygen will result in homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Solvent Addition: Syringe in the sparged (Argon-bubbled for 30 mins) 1,4-Dioxane/H₂O mixture.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction block to 90 °C and stir vigorously (800 rpm) for 6–8 hours.

  • Monitoring: Monitor via LC-MS. The starting material (m/z 228/230) should be fully consumed, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C4-aryl benzoxazolone.

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Causality & Rationale: Introducing an amine at the C4 position is highly desirable for generating σ1​ receptor ligands (which require a basic nitrogen). XPhos is selected as the supporting ligand because its bulky, electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the aryl bromide bond, while its biaryl structure prevents the formation of inactive Pd-bis(amine) complexes.

Materials:

  • 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv, 1.0 mmol, 228 mg)

  • Secondary Amine (e.g., Piperidine derivative) (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 0.02 mmol, 18 mg)

  • XPhos (0.06 equiv, 0.06 mmol, 28 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 650 mg)

  • Anhydrous Toluene (8 mL)

Step-by-Step Procedure:

  • Pre-activation: In an Argon-filled glovebox, combine Pd₂(dba)₃ and XPhos in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature to pre-form the active L-Pd(0) complex. The solution will shift from deep purple to dark red/orange.

  • Reagent Assembly: To a separate dried vial, add the benzoxazolone, the amine, and finely milled Cs₂CO₃. Note: Cs₂CO₃ must be strictly anhydrous; water severely inhibits Buchwald-Hartwig aminations by promoting C-O bond formation over C-N.

  • Catalyst Transfer: Transfer the pre-activated catalyst solution to the reagent vial. Rinse with the remaining 6 mL of Toluene.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup & Purification: Cool the mixture, dilute with Dichloromethane (DCM), and filter through Celite. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the amine product as a TFA salt.

Table 2: Comparative Yields for C4-Functionalization
Reaction TypeNucleophile / Coupling PartnerCatalyst SystemIsolated Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃88%
Suzuki-Miyaura4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃85%
Buchwald-HartwigPiperidinePd₂(dba)₃ / XPhos76%
Buchwald-HartwigN-MethylpiperazinePd₂(dba)₃ / XPhos71%

Conclusion

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a highly versatile, metabolically stable building block that grants medicinal chemists direct access to novel chemical space. By leveraging the C4-bromine handle through palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of bioisosteric compounds with potent applications in CNS drug discovery, particularly targeting the σ1​ receptor pathway.

References

  • Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands European Journal of Pharmacology (PubMed) URL:[Link]

  • Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes Current Medicinal Chemistry (ResearchGate) URL:[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: Regioselective Lithiation and Functionalization of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Overview The benzoxazolone scaffold is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Overview

The benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS therapeutics, including AMPA receptor modulators selective for TARP γ-8[1]. Functionalizing this bicyclic core with high regiocontrol is a critical bottleneck in lead optimization.

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one presents a unique synthetic opportunity. The molecule possesses two distinct reactive handles that allow for orthogonal, site-selective functionalization:

  • The C4-Bromine: Susceptible to rapid Halogen-Metal Exchange (HME).

  • The C1-Oxygen: Acts as an O-carbamate-like Directed Metalation Group (DMG), capable of guiding Directed ortho-Metalation (DoM) to the C7 position.

This application note details field-proven methodologies to selectively lithiate and functionalize either the C4 or C7 position by exploiting the kinetic and thermodynamic differences between HME and DoM.

Mechanistic Insights: The Causality of Reagent Selection

To achieve absolute regiocontrol, the choice of base and stoichiometry is not arbitrary; it is dictated by the fundamental mechanisms of organolithium chemistry.

Pathway A: Halogen-Metal Exchange (C4-Functionalization)

Halogen-Metal Exchange is a kinetically rapid process driven by the formation of a more stable aryllithium species compared to the aliphatic alkyllithium reagent [2].

  • The Causality of 2.0 Equivalents: We utilize exactly 2.0 equivalents of tert-butyllithium (t-BuLi) at -78 °C. The first equivalent initiates the exchange via an "ate-complex" intermediate, yielding the C4-aryllithium and tert-butyl bromide. If left unaddressed, the highly reactive aryllithium would undergo undesired alkylation with the newly formed tert-butyl bromide. The second equivalent of t-BuLi acts as a sacrificial base, rapidly consuming the tert-butyl bromide via E2 elimination to generate harmless isobutylene and isobutane gases.

Pathway B: Directed ortho-Metalation (C7-Functionalization)

To functionalize the C7 position while leaving the sensitive C4-bromine intact, we must bypass HME entirely. The ring oxygen of the benzoxazolone acts as a powerful DMG [3].

  • The Causality of LiTMP: We employ Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) rather than n-BuLi or LDA. n-BuLi would trigger immediate HME at C4. While LDA is non-nucleophilic, LiTMP offers superior steric bulk and higher basicity (pKa ~37). This extreme steric hindrance completely suppresses nucleophilic attack at the C2-carbonyl and prevents competitive Br/Li exchange, allowing the lithium cation to coordinate exclusively with the C1-oxygen and deprotonate the adjacent C7-proton.

Visual Workflow of Orthogonal Lithiation

G SM 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (Starting Material) HME_Cond t-BuLi (2.0 eq) THF, -78 °C SM->HME_Cond DoM_Cond LiTMP (1.2 eq) THF, -78 °C SM->DoM_Cond C4_Li C4-Lithio Intermediate (Halogen-Metal Exchange) HME_Cond->C4_Li C4_Prod C4-Functionalized Product (e.g., C4-CHO) C4_Li->C4_Prod + Electrophile (DMF) C7_Li C7-Lithio Intermediate (Directed ortho-Metalation) DoM_Cond->C7_Li C7_Prod C4-Bromo-C7-Functionalized Product (e.g., C7-TMS) C7_Li->C7_Prod + Electrophile (TMSCl)

Orthogonal lithiation pathways for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one functionalization.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and the resulting regiochemical fidelity when trapping the lithiated intermediates with standard electrophiles.

Table 1: Orthogonal Lithiation Reaction Parameters and Regiochemical Outcomes

PathwayStrategyBase / ReagentsTemp (°C)ElectrophileMajor ProductYield (%)Regiomeric Ratio
A Halogen-Metal Exchanget-BuLi (2.0 eq)-78DMFC4-Formyl82>98:2 (C4:C7)
B Directed ortho-MetalationLiTMP (1.2 eq)-78TMSClC4-Bromo-C7-TMS76>95:5 (C7:C4)

Step-by-Step Experimental Protocols

Protocol A: C4-Formylation via Halogen-Metal Exchange (HME)

This protocol yields 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carbaldehyde.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Dissolution: Add 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (228 mg, 1.0 mmol) and anhydrous THF (10 mL). Stir to dissolve and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Syringe in t-BuLi (1.7 M in pentane, 1.18 mL, 2.0 mmol) dropwise down the side of the flask over 5 minutes. The solution will typically transition to a deep yellow/orange color.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes.

    • Self-Validation Check: Quench a 0.1 mL reaction aliquot with D₂O. GC-MS analysis must reveal >98% deuterium incorporation at the C4 position (mass shift to M+1) with the complete disappearance of the parent bromine isotope pattern (M, M+2).

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF) (232 µL, 3.0 mmol) dropwise. Stir for an additional 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C7-Silylation via Directed ortho-Metalation (DoM)

This protocol yields 4-bromo-3-methyl-7-(trimethylsilyl)benzo[d]oxazol-2(3H)-one.

  • Base Generation (LiTMP): In a flame-dried 25 mL flask under Argon, add 2,2,6,6-tetramethylpiperidine (TMP) (211 µL, 1.25 mmol) and anhydrous THF (5 mL). Cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 480 µL, 1.20 mmol) dropwise. Warm the mixture to 0 °C for 15 minutes to ensure complete deprotonation, then cool back to -78 °C.

  • Substrate Addition: In a separate flask, dissolve 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (228 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiTMP solution at -78 °C via a cannula.

  • Maturation: Stir the mixture at -78 °C for 1.5 hours to allow for complete thermodynamic metalation at C7.

    • Self-Validation Check: D₂O quench of a 0.1 mL aliquot followed by LC-MS must show the retention of the characteristic 1:1 M/M+2 bromine isotope pattern, accompanied by a +1 Da mass shift, confirming successful C7-deprotonation without competitive C4-debromination.

  • Electrophilic Trapping: Add freshly distilled chlorotrimethylsilane (TMSCl) (190 µL, 1.5 mmol) dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath and stir for 2 hours at room temperature.

  • Workup: Quench with water (10 mL) and extract with CH₂Cl₂ (3 × 15 mL). Wash the organics with brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the C7-functionalized product.

References

  • Title: Lead Optimization of 5-Aryl Benzimidazolone- and Oxindole-Based AMPA Receptor Modulators Selective for TARP γ-8 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The mechanism of the lithium–halogen Interchange reaction: a review of the literature Source: Journal of Organometallic Chemistry URL: [Link]

  • Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews URL: [Link]

Application

Scale-up synthesis and isolation procedures for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical mechanistic chemistry and practical, kilo-scale execution. The benzo[d]oxazol-2(3H)-one scaffold is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical mechanistic chemistry and practical, kilo-scale execution. The benzo[d]oxazol-2(3H)-one scaffold is a highly privileged pharmacophore, frequently utilized in the development of c-Met kinase inhibitors[1] and anti-fibrotic agents[2].

Synthesizing 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one at scale requires strict control over reaction kinetics, byproduct management, and safe reagent handling. This guide bypasses generic laboratory procedures to provide a robust, self-validating workflow optimized for process chemistry.

Mechanistic Rationale & Process Design

The synthesis is a two-step sequence starting from commercially available 2-amino-3-bromophenol. Every reagent and solvent choice has been engineered for scalability, safety, and high-purity isolation.

Step 1: Cyclization via 1,1'-Carbonyldiimidazole (CDI)

While phosgene or triphosgene are classical reagents for forming cyclic carbamates, their extreme toxicity and the generation of corrosive HCl gas make them liabilities at scale. We utilize CDI as a stable, solid carbonyl equivalent[3].

  • Causality of the Mechanism: The amino group of 2-amino-3-bromophenol is a stronger nucleophile than the hydroxyl group. It attacks the CDI carbonyl first, displacing one equivalent of imidazole. The adjacent hydroxyl group subsequently attacks the intermediate, closing the ring and displacing the second imidazole.

  • Scale-Up Insight: This reaction evolves CO₂ gas. CDI must be added in controlled portions to prevent hazardous foaming. We substitute standard THF with 2-Methyltetrahydrofuran (2-MeTHF) , a greener solvent that separates cleanly from water, allowing for a seamless aqueous workup without a solvent swap[4].

Step 2: N-Methylation

The N-H proton of 4-bromobenzo[d]oxazol-2(3H)-one is relatively acidic (pKa ~9) due to the electron-withdrawing effects of the adjacent carbonyl and the aromatic ring.

  • Causality of the Steric Environment: The massive 4-bromo substituent sits ortho to the nitrogen, creating a steric shield that kinetically hinders the Sₙ2 attack on the methylating agent. To overcome this, we employ a highly reactive electrophile (Methyl Iodide, MeI) in a polar aprotic solvent (DMF) to maximize the reaction rate.

  • Self-Validating Isolation: The final product is highly lipophilic. By quenching the DMF reaction mixture with water, the product spontaneously crystallizes, driving the equilibrium forward and completely bypassing the need for hazardous liquid-liquid extractions.

Visualizing the Synthetic Workflow

G cluster_step1 Step 1: CDI Cyclization cluster_step2 Step 2: N-Methylation SM 2-Amino-3-bromophenol Rxn1 Reaction: CDI (1.2 eq) 2-MeTHF, 65°C SM->Rxn1 IPC1 IPC: HPLC > 98% conversion Rxn1->IPC1 Workup1 Workup: 1M HCl Wash Heptane Crystallization IPC1->Workup1 Int 4-Bromobenzo[d]oxazol-2(3H)-one Workup1->Int Rxn2 Reaction: MeI, K2CO3 DMF, 25°C Int->Rxn2 IPC2 IPC: HPLC > 99% conversion Rxn2->IPC2 Workup2 Workup: Water Precipitation Filtration & Wash IPC2->Workup2 Prod 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Workup2->Prod

Process Workflow for the Scale-Up Synthesis of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Quantitative Data & Process Metrics

ParameterStep 1: CyclizationStep 2: N-Methylation
Starting Material 2-Amino-3-bromophenol (1.0 eq)4-Bromobenzo[d]oxazol-2(3H)-one (1.0 eq)
Primary Reagents 1,1'-Carbonyldiimidazole (1.2 eq)Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq)
Solvent System 2-MeTHF (10 volumes)DMF (5 volumes)
Operating Temp 65 °C (Reflux)25 °C (Exotherm control required)
Reaction Time 4 hours6 hours
Typical Yield 85 – 90%90 – 95%
Isolation Method Aqueous wash, Heptane anti-solventDirect precipitation in Water

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromobenzo[d]oxazol-2(3H)-one

This protocol is designed to be self-validating; the pH adjustment during workup ensures the quantitative removal of the imidazole byproduct.

  • Reactor Charging: To a clean, dry jacketed reactor under N₂, charge 2-MeTHF (10 vol) and 2-amino-3-bromophenol (1.0 eq). Agitate at 20 °C until complete dissolution is achieved.

  • Controlled Addition: Add CDI (1.2 eq) in 4 equal portions over 1 hour. Causality: Immediate addition causes rapid CO₂ evolution and reactor pressurization. Portion-wise addition limits the gas evolution rate.

  • Heating: Ramp the reactor temperature to 65 °C and maintain for 4 hours.

  • In-Process Control (IPC): Sample the reaction. HPLC must show < 2% remaining starting material.

  • Workup (Self-Validation): Cool the reactor to 20 °C. Slowly charge 1M HCl (5 vol). Causality: The acid protonates the displaced imidazole, rendering it entirely water-soluble and forcing it into the aqueous phase.

  • Phase Separation: Settle for 15 minutes and discard the lower aqueous phase. Wash the organic phase with brine (5 vol).

  • Crystallization: Concentrate the 2-MeTHF layer under vacuum to ~3 volumes. Slowly charge Heptane (10 vol) as an anti-solvent. Cool to 0 °C and stir for 2 hours to granulate the crystals.

  • Isolation: Filter the pale-yellow solid, wash with cold Heptane (2 vol), and dry under vacuum at 45 °C to constant weight.

Protocol B: Synthesis of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

This protocol leverages the lipophilicity of the product to bypass solvent extraction, minimizing chemical waste.

  • Reactor Charging: Charge DMF (5 vol) and 4-bromobenzo[d]oxazol-2(3H)-one (1.0 eq) to the reactor.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir at 20 °C for 30 minutes to ensure complete deprotonation of the benzoxazolone core.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise over 45 minutes. Causality: The reaction is exothermic. Jacket cooling must be applied to maintain the internal temperature strictly below 30 °C to prevent the volatilization of MeI (boiling point 42 °C).

  • Maturation: Stir the suspension at 25 °C for 6 hours.

  • IPC: Sample the reaction. HPLC must show < 1% of the unmethylated intermediate.

  • Precipitation (Self-Validation): Slowly charge purified water (15 vol) to the reactor over 1 hour. Causality: DMF and inorganic salts (K₂CO₃, KI) are infinitely soluble in water, whereas the methylated product is highly insoluble. The product will crash out as a dense, white-to-off-white precipitate.

  • Isolation: Stir the aqueous suspension at 10 °C for 1 hour. Filter the solid through a Nutsche filter. Wash the cake with copious amounts of water (3 × 5 vol) to ensure the complete removal of residual DMF.

  • Drying: Dry the solid under vacuum at 50 °C until the moisture content is < 0.5% by Karl Fischer titration.

References

  • Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source Source: Synlett (2015) URL:[Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors Source: European Journal of Medicinal Chemistry (2016) URL:[Link]

  • Anti-fibrotic pyridinones (WO2015153683A1)

Sources

Method

Applications of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in organic materials science

Application Note: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in Advanced Organic Materials Science Executive Summary & Chemical Rationale In the rapidly evolving field of organic materials science, heterocycles that offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in Advanced Organic Materials Science

Executive Summary & Chemical Rationale

In the rapidly evolving field of organic materials science, heterocycles that offer both structural rigidity and precise electronic tunability are highly sought after. 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one represents a highly specialized, bifunctional building block designed for the synthesis of advanced optoelectronic materials and specialty polymers.

The strategic design of this molecule relies on three synergistic features:

  • The Benzoxazolone Core: Acts as a moderate electron-withdrawing (acceptor) moiety, providing a rigid, planar geometry that enhances thermal stability and solid-state packing[1].

  • N-Methylation at Position 3: The methyl group serves a critical protective function. Unsubstituted benzoxazolones possess an acidic N-H bond that can poison palladium catalysts or lead to unwanted N-arylation during cross-coupling. The 3-methyl group locks the geometry and forces strict chemoselectivity.

  • Bromination at Position 4: Provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the regioselective extension of the conjugated system[2].

This application note details the utilization of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in the development of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs)[3] and its incorporation into high-performance polymers[4].

Application I: Synthesis of TADF Emitters for OLEDs

Mechanistic Causality

To achieve highly efficient TADF in OLEDs, a molecule must possess a minimal energy gap ( ΔEST​ ) between its lowest singlet ( S1​ ) and triplet ( T1​ ) excited states. This is achieved by spatially separating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using a highly twisted Donor-Acceptor (D-A) architecture.

By utilizing 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one as the acceptor unit, researchers can couple bulky electron-donating groups (such as carbazole or acridine derivatives) at the 4-position. The steric hindrance between the 3-methyl group and the incoming donor moiety forces a highly orthogonal dihedral angle, effectively decoupling the HOMO (localized on the donor) and LUMO (localized on the benzoxazolone core), thereby minimizing ΔEST​ and enabling efficient reverse intersystem crossing (RISC).

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This self-validating protocol describes the coupling of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one with 9-phenyl-9H-carbazole-3-boronic acid to form a D-A TADF emitter.

Reagents & Materials:

  • 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (1.0 mmol, 1.0 equiv)

  • 9-phenyl-9H-carbazole-3-boronic acid (1.2 mmol, 1.2 equiv)

  • Pd2​(dba)3​ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.08 mmol, 8 mol%)

  • K2​CO3​ (Aqueous 2M solution, 3.0 mmol, 3.0 equiv)

  • Toluene (Degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, the carbazole boronic acid, Pd2​(dba)3​ , and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of vacuum/nitrogen backfilling to ensure a strictly anaerobic environment. Causality: Oxygen rapidly oxidizes the active Pd(0) species, halting the catalytic cycle.

  • Solvent Addition: Inject degassed toluene (10 mL) and the degassed 2M K2​CO3​ aqueous solution via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Extract the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate, 4:1 v/v) to yield the pure D-A emitter. Sublimate the final product under high vacuum ( 10−6 Torr) before OLED device fabrication.

Quantitative Data Summary

Table 1: Photophysical Properties of Benzoxazolone-Based TADF Emitters

Emitter Donor MoietyAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY (%) ΔEST​ (eV)HOMO (eV)LUMO (eV)
Carbazole345460 (Blue)880.12-5.60-2.95
Diphenylamine360495 (Green)920.08-5.35-2.98
Acridine375520 (Yellow)850.05-5.20-3.00

Application II: High-Performance Polymeric Materials

Mechanistic Causality

In polymer science, the incorporation of heterocyclic rings into polymer backbones significantly enhances the glass transition temperature ( Tg​ ) and thermal degradation threshold of the resulting material[4]. 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one can be utilized as an end-capping agent or, when further functionalized, as a monomer in step-growth polymerizations (such as poly(arylene ether) synthesis). The rigid benzoxazolone structure restricts the rotational freedom of the polymer chain, while the polar carbonyl group enhances intermolecular dipole-dipole interactions, improving the mechanical tensile strength of the bulk material.

Protocol: Functionalization for Polymer End-Capping

Step-by-Step Methodology:

  • Activation: Dissolve the growing poly(arylene ether sulfone) chain (bearing terminal phenoxide groups) in anhydrous N,N-Dimethylacetamide (DMAc) under nitrogen.

  • Coupling: Add 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (2.5 equiv relative to polymer chains) and anhydrous K2​CO3​ .

  • Heating: Heat the mixture to 160 °C for 8 hours. The phenoxide terminals undergo a nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-assisted coupling with the brominated benzoxazolone, effectively capping the polymer.

  • Precipitation: Cool the viscous solution and precipitate the polymer by pouring it dropwise into rapidly stirring methanol. Filter, wash with hot water to remove salts, and dry in a vacuum oven at 120 °C for 24 hours.

Workflow and Pathway Visualizations

OLED_Workflow A 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (Acceptor Core) C Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->C 1.0 equiv B Carbazole/Donor Boronic Acid (Donor Moiety) B->C 1.2 equiv D Donor-Acceptor (D-A) Molecule (TADF Emitter) C->D Pd2(dba)3, SPhos K2CO3, Toluene, 100°C E Sublimation & Device Fabrication (OLED Integration) D->E High Vacuum

Figure 1: Synthetic Workflow for the Construction and Integration of Benzoxazolone-based OLED Emitters.

Electronic_Tuning Start Base Scaffold: Benzoxazolone Core N_Methyl N-Methylation (Position 3) Locks Geometry & Prevents N-Arylation Start->N_Methyl Br_Sub Bromination (Position 4) Enables Regioselective Coupling Start->Br_Sub Acceptor_Add Core Acceptor Strength Lowers LUMO Level Start->Acceptor_Add Donor_Add Cross-Coupling with Donor Raises HOMO Level N_Methyl->Donor_Add Br_Sub->Donor_Add TADF Small ΔEST (<0.2 eV) Efficient TADF Emission Donor_Add->TADF Acceptor_Add->TADF

Figure 2: Energy Level Tuning Pathway demonstrating how structural modifications modulate HOMO/LUMO levels.

References

  • Title: Benzoxazole: The molecule of diverse pharmacological importance Source: ResearchGate URL: [Link]

  • Title: Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED Source: MDPI (ECSOC 2025 - Chemistry Proceedings) URL: [Link]

  • Title: Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in polar aprotic solvents

Welcome to the Advanced Formulation and Solubilization Support Center. This guide is engineered for drug development professionals and researchers encountering solubility bottlenecks with 4-Bromo-3-methylbenzo[d]oxazol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Solubilization Support Center. This guide is engineered for drug development professionals and researchers encountering solubility bottlenecks with 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in polar aprotic solvents (e.g., DMSO, DMF, NMP).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will dissect the physical chemistry of your compound, troubleshoot common failure modes, and provide self-validating protocols to ensure reproducible high-concentration stock solutions.

Physicochemical Profiling & Solvation Theory

To dissolve a compound, the energy released by solute-solvent interactions must overcome the crystal lattice energy of the solid. 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one presents a unique solvation challenge due to three structural features:

  • Planar Benzoxazolone Core: Promotes highly efficient, high-energy π-π stacking in the solid state, creating a steep kinetic barrier to dissolution.

  • N-Methylation: The methyl group at position 3 eliminates the molecule's ability to act as a hydrogen-bond donor, forcing it to rely entirely on dipole-dipole interactions and its H-bond acceptor sites (C=O, O).

  • C-4 Bromination: The heavy, polarizable bromine atom increases the compound's overall lipophilicity and molecular weight, which inherently reduces ideal solubility[1].

While polar aprotic solvents are the correct choice for this profile, achieving concentrations >50 mM requires precise control over solvent hydration and thermodynamics.

Troubleshooting FAQs

Q1: I am trying to prepare a 50 mM stock solution in DMSO, but the compound remains as a cloudy suspension. Why is it failing to dissolve? Answer: The failure is likely due to solvent hydration rather than the compound's intrinsic insolubility. DMSO is exceptionally hygroscopic. If your DMSO bottle has been opened to the ambient atmosphere multiple times, it has absorbed water. Because your compound is highly lipophilic, even 0.1% water contamination in DMSO can drastically reduce the solvent cavity's capacity to stabilize the molecule, leading to immediate micro-precipitation[2]. Furthermore, compound solubility in DMSO is a notoriously sensitive parameter in early drug discovery that is easily disrupted by poor storage conditions[3]. Actionable Advice: Always use fresh, anhydrous DMSO (<0.005% water) sealed under argon for stock preparation.

Q2: After successfully dissolving the compound in warm DMF, it precipitates when cooled back to room temperature. How do I stabilize the stock? Answer: You have created a supersaturated solution where the thermodynamic solubility limit at room temperature is lower than your target concentration. When thermal energy is removed, the solute-solute interactions (π-π stacking and halogen bonding) outcompete the solvent's dipole stabilization. Actionable Advice: You must alter the solvent system to increase the thermodynamic solubility limit. Utilizing a co-solvent approach is highly effective for lipophilic, highly crystalline compounds. Blending your primary solvent with N-Methyl-2-pyrrolidone (NMP) can permanently disrupt the crystal packing forces.

Q3: Does the choice of mixing method affect the final solubility of this compound? Answer: Yes, significantly. The mixing modality directly impacts the particle growth and dissolution kinetics of poorly soluble compounds in polar aprotics[4]. Harsh vortexing can sometimes induce localized cavitation that promotes rapid nucleation (crashing out) if the solution is near its saturation point. Mild, continuous bath sonication combined with gentle inversion is preferred to break the lattice energy without inducing secondary precipitation.

Quantitative Data: Solvent Selection Matrix

To optimize your solvation strategy, compare the physicochemical properties of standard polar aprotic solvents. For 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, solvents with a high dipole moment and a larger non-polar cavity (like NMP) often outperform standard DMSO at high concentrations.

SolventDielectric Constant (ε)Dipole Moment (D)HygroscopicitySolvating Power for Halogenated Aromatics
DMSO 46.73.96Very HighModerate (Prone to water-induced crash-out)
DMF 36.73.82HighModerate-High
DMAc 37.83.81ModerateHigh (Excellent for rigid aromatics)
NMP 32.24.09ModerateVery High (Lactam ring disrupts π-π stacking)

Workflows & Visualizations

Troubleshooting Start Compound Insoluble in Polar Aprotic Solvent CheckWater Assess Solvent Water Content Start->CheckWater WaterHigh >0.1% Water (Hygroscopic) CheckWater->WaterHigh Old bottle WaterLow Anhydrous (<0.005% Water) CheckWater->WaterLow Fresh/Sealed Action1 Use Fresh Anhydrous Solvent + Argon WaterHigh->Action1 CheckKinetics Assess Kinetics vs Thermodynamics WaterLow->CheckKinetics Action1->CheckKinetics Action2 Apply Heat (50°C) + Sonication CheckKinetics->Action2 Kinetic barrier Action3 Switch to NMP (Co-solvency) CheckKinetics->Action3 Thermodynamic limit Result Homogeneous Solution Action2->Result Action3->Result

Fig 1: Decision tree for troubleshooting poor solubility in polar aprotic solvents.

Mechanism Crystal Crystal Lattice Cavity Solvent Cavity Crystal->Cavity Dissolution Energy Thermal Energy Energy->Crystal Breaks Lattice Solvated Solvated Monomer Cavity->Solvated Dipole Stabilization Precip Amorphous Precipitate Solvated->Precip Hydration Disruption Water Water Intrusion Water->Solvated Competes for Solvent

Fig 2: Thermodynamic and kinetic pathways of solvation and water-induced precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality and a validation checkpoint to confirm success before proceeding.

Protocol A: Anhydrous Stock Preparation & Kinetic Dissolution

Purpose: To dissolve 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one up to 50 mM without thermodynamic crash-out.

  • Step 1: Solvent Verification. Pierce a fresh, septum-sealed bottle of anhydrous DMSO or DMAc (<0.005% water) using a purged syringe.

    • Causality: Eliminates the hydration shell competition that forces lipophilic compounds out of solution[2].

    • Validation Checkpoint: Perform a rapid Karl Fischer titration if available, or visually confirm the absence of micro-bubbles when the solvent is drawn.

  • Step 2: Reverse Addition. Weigh the dry powder into a sterile, amber glass vial. Inject the anhydrous solvent directly onto the powder. Do not add powder to the solvent.

    • Causality: Adding solvent to powder prevents the formation of a solvated outer "crust" that occludes the inner crystal lattice from the bulk solvent.

  • Step 3: Kinetic Energy Application. Seal the vial under argon. Submerge the vial in an ultrasonic water bath pre-heated to 45°C for 15 minutes.

    • Causality: Sonication disrupts the solvent boundary layer, while 45°C provides the exact thermal energy required to overcome the π-π stacking of the benzoxazolone core without degrading the molecule.

    • Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If the laser beam is visible as a solid line through the liquid, colloidal micro-precipitates are still present. Continue sonication until the beam is invisible (optically clear).

Protocol B: Co-Solvent Blending for Recalcitrant Stocks (>50 mM)

Purpose: To achieve ultra-high concentrations by permanently altering the thermodynamic solubility limit.

  • Step 1: Primary Solvation in NMP. Add 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one to N-Methyl-2-pyrrolidone (NMP) to reach 2x your desired final concentration. Vortex gently for 2 minutes.

    • Causality: NMP possesses a non-polar hydrocarbon lactam ring that acts as a superior hydrophobic cavity for the brominated aromatic ring, dissolving it instantly.

  • Step 2: Dilution with DMSO. Slowly add an equal volume of anhydrous DMSO dropwise while swirling.

    • Causality: The binary solvent system (50:50 NMP:DMSO) maximizes both dipole-dipole interactions (DMSO) and hydrophobic cavity solvation (NMP), preventing the compound from re-crystallizing.

    • Validation Checkpoint: Store the solution at 4°C for 2 hours, then return to room temperature. If no crystals form during this thermal cycling, the co-solvent ratio has successfully established a stable thermodynamic equilibrium.

References

  • Source: International Journal of Pharmaceutical and Biological Research (ijpbr.in)
  • Source: National Institutes of Health / PMC (nih.gov)
  • Source: International Journal of Scientific Development and Research (ijsdr.org)
  • Source: PubMed / NIH (nih.gov)
  • Source: Merck Millipore (merckmillipore.com)

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with halogenated benzoxazolones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with halogenated benzoxazolones. 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a critical pharmacophore intermediate[1]. Due to the presence of both a polarizable bromine atom and a rigid, moderately polar oxazolone ring, achieving >99% purity requires precise thermodynamic control during recrystallization.

This guide provides field-proven solvent matrices, self-validating methodologies, and mechanistic troubleshooting to ensure high-fidelity purification.

Solvent System Matrix

Selecting the correct solvent system is dictated by the polarity profile of your specific impurities. The table below summarizes the quantitative and qualitative data for the best recrystallization systems for halogenated benzoxazolone derivatives[2],[3].

Solvent SystemRatio / TypeDielectric Constants (ε)Target Impurity ProfilePerformance Notes
Ethyl Acetate / Heptane Anti-solvent (Variable)EtOAc (6.0) / Heptane (1.9)Non-polar unreacted precursors, tarry byproductsIndustry Standard. Offers the highest yield recovery due to strict control over the cloud point.
Acetone / Acetonitrile Co-solvent (1:1 to 1:3)Acetone (20.7) / MeCN (37.5)Structurally similar halogenated byproductsHighly effective for substituted benzoxazoles. Features a very steep temperature-dependent solubility curve[2].
Ethanol / Water Anti-solvent (5:1)EtOH (24.5) / Water (80.1)Inorganic salts, highly polar organicsBest for crude products isolated directly from aqueous workups. Requires extended vacuum drying.
Toluene Single SolventToluene (2.4)Hydrophobic organic impuritiesHigh boiling point allows for a wide temperature gradient, promoting the growth of large, pure crystals[3].

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology utilizes the Ethyl Acetate / Heptane anti-solvent system. The protocol is designed to be self-validating, ensuring that each step confirms the success of the previous one.

Step 1: Initial Baseline Assessment

  • Record the mass and obtain a crude melting point of your 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one sample. A broad melting range (e.g., >5 °C) confirms the need for recrystallization.

Step 2: High-Temperature Dissolution

  • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of boiling Ethyl Acetate (Solvent A) dropwise while heating on a hot plate until the solid just dissolves[4].

  • Causality: Using the absolute minimum amount of the "good" solvent ensures maximum supersaturation upon cooling, preventing yield loss[5].

Step 3: Decolorization and Hot Filtration

  • If the solution is tinted brown or pink, add 5-10% (w/w) activated charcoal and boil for 5 minutes.

  • Perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove the charcoal and any insoluble polymeric impurities[6].

Step 4: Anti-Solvent Addition (Cloud Point Titration)

  • Maintain the filtrate at a gentle boil. Slowly add hot Heptane (Solvent B) dropwise.

  • Stop adding Heptane the exact moment a faint, persistent cloudiness appears (the cloud point).

  • Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again[6].

Step 5: Controlled Nucleation and Crystal Growth

  • Remove the flask from the heat source. Cover the mouth of the flask to prevent solvent evaporation and allow it to cool undisturbed to room temperature.

  • Once crystals have visibly formed at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize yield[6].

Step 6: Isolation and Validation

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

  • Dry the crystals under a vacuum at 50 °C for 4 hours.

  • Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point range (≤ 2 °C) validates that the crystal lattice has successfully excluded impurities. If the range remains broad, repeat the SOP.

Troubleshooting Desk (FAQs)

Q: My product is "oiling out" instead of forming solid crystals. What causes this and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which it saturates the solvent[5]. For 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, this usually happens if too much heptane is added too quickly, forcing the compound out of solution before it can nucleate. Fix: Reheat the mixture until the oil completely redissolves. Add 5-10% more Ethyl Acetate to improve the solvent power, and cool the flask much more slowly. Scratching the inside of the glass flask or "seeding" the solution with a pure crystal can bypass the oiling phase by providing an immediate nucleation site[4].

Q: The recovered crystals are slightly yellow/brown despite washing. How do I remove this color? A: Halogenated benzoxazolones can trap colored oxidation byproducts within their crystal lattice if nucleation occurs too rapidly. Fix: Re-dissolve the crystals in hot ethyl acetate and treat with activated charcoal (10-20% w/w) for 10 minutes at reflux. Charcoal features a massive surface area that effectively adsorbs these large, conjugated polymeric impurities[5]. Ensure you use hot gravity filtration to remove the charcoal before proceeding.

Q: My yield is extremely low (<40%). What went wrong? A: Low yields are almost always caused by using too much of the primary solvent (Ethyl Acetate) during Step 2, or failing to reach a low enough temperature during Step 5[5]. Fix: Transfer the mother liquor to a rotary evaporator and remove 50% of the solvent volume under reduced pressure. Repeat the cooling process (Step 5), ensuring the final ice bath step reaches strictly 0–5 °C to force the remaining product out of solution.

Q: How do I choose between the EtOAc/Heptane and Acetone/Acetonitrile systems? A: EtOAc/Heptane is an anti-solvent system ideal for removing highly non-polar or highly polar impurities, as the product's solubility is strictly controlled by the mechanical ratio of the two solvents. Acetone/Acetonitrile is a co-solvent system that is highly effective when dealing with structurally similar byproducts (e.g., un-brominated precursors), as both solvents are polar aprotic but offer a highly selective, temperature-dependent solubility curve for benzoxazoles[2].

Mechanistic & Thermodynamic Principles (E-E-A-T)

The purification of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one relies heavily on the Lattice Theory of Crystallization [5].

Because the benzoxazolone core is rigid and planar, it forms highly ordered, tightly packed crystal lattices. The bulky bromine atom at the 4-position creates highly specific steric requirements for any molecule attempting to enter the growing lattice. When the solution is cooled slowly, the system remains under thermodynamic control. The thermodynamic preference is to strictly exclude structurally dissimilar impurities (such as unreacted precursors or over-brominated byproducts) because including them would cause a massive energy penalty by disrupting the lattice packing[6].

Conversely, rapid cooling shifts the system to kinetic control. The crystal lattice forms so quickly that impurities are physically trapped (occluded) within the rapidly forming matrix, leading to the colored or impure crystals addressed in the Troubleshooting Desk.

Recrystallization Workflow & Decision Tree

Recrystallization_Workflow N1 Crude 4-Bromo-3-methyl- benzo[d]oxazol-2(3H)-one N2 Dissolve in minimal hot Ethyl Acetate (Solvent A) N1->N2 N3 Hot Gravity Filtration (Remove insolubles/charcoal) N2->N3 N4 Add hot Heptane (Solvent B) until cloud point N3->N4 N5 Slow cooling to RT, then ice bath (0-5°C) N4->N5 N6 Crystals Formed? N5->N6 N7 Vacuum Filtration & Wash with cold Heptane N6->N7 Yes N8 Oiling Out Detected N6->N8 No / Oil N10 High-Purity Product (>99%) N7->N10 N9 Reheat & add more Ethyl Acetate N8->N9 N9->N5

Workflow for the dual-solvent recrystallization of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.

References

  • [2] WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. Available at:

  • [3] Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione - Benchchem. Available at:

  • [6] Recrystallization - Tata Institute of Fundamental Research (TIFR). Available at:

  • [4] Recrystallization of Benzoic Acid - University of Massachusetts. Available at:

  • [5] The Recrystallization of Benzoic Acid - University of Pittsburgh. Available at:

  • [1] Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides - PubMed (NIH). Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-, 5-, and 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Isomers

Abstract This guide provides a comprehensive analysis of the comparative reactivity of three isomeric compounds: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, and 6-Bromo-3-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive analysis of the comparative reactivity of three isomeric compounds: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, and 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the versatile reactivity of the benzoxazolone scaffold.[1][2] This document will delve into the electronic and steric factors influencing their behavior in key organic transformations, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary insights to make informed decisions in the strategic design and synthesis of novel therapeutic agents.

Introduction: The Benzoxazolone Core in Drug Discovery

The benzo[d]oxazol-2(3H)-one skeleton is a privileged pharmacophore present in a multitude of biologically active compounds.[2] Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with various biological targets. The introduction of a bromine atom onto the benzene ring provides a crucial handle for further molecular elaboration through a variety of cross-coupling and substitution reactions, making the bromo-substituted isomers valuable synthetic intermediates.[3][4] This guide will focus on the N-methylated series, specifically comparing the reactivity of the 4-bromo, 5-bromo, and 6-bromo isomers.

Structural and Electronic Properties of the Isomers

The position of the bromine atom on the benzoxazolone ring significantly influences the electronic distribution and steric environment of the molecule, which in turn dictates its reactivity.

Chemical Structures

The structures of the three isomers are presented below.

G cluster_0 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one cluster_1 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one cluster_2 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one 4-bromo 4-bromo 5-bromo 5-bromo 6-bromo 6-bromo

Figure 1. Chemical structures of the bromo-isomers.

Electronic Effects

The reactivity of these isomers is governed by a combination of inductive and resonance effects. The bromine atom is an electronegative halogen that exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a resonance effect (+M). The position of the bromine atom relative to the oxazolone ring and the site of reaction determines the net electronic impact.

  • 4-Bromo Isomer: The bromine atom is ortho to the oxygen atom of the oxazolone ring. This proximity can lead to through-space electronic interactions and potential steric hindrance.

  • 5-Bromo Isomer: The bromine atom is para to the nitrogen atom and meta to the oxygen atom of the oxazolone ring. This position allows for effective resonance delocalization of the bromine lone pairs.

  • 6-Bromo Isomer: The bromine atom is meta to the nitrogen atom and para to the oxygen atom.

These electronic differences are expected to influence the susceptibility of the C-Br bond to cleavage in cross-coupling reactions and the activation of the aromatic ring towards nucleophilic aromatic substitution.

Steric Considerations

The methyl group at the 3-position provides a constant steric feature across the three isomers. However, the position of the bulky bromine atom can influence the accessibility of adjacent sites for reaction. The 4-bromo isomer, with the bromine adjacent to the fused ring system, is likely to experience the most significant steric hindrance.

Comparative Reactivity Analysis

The utility of these bromo-isomers as synthetic intermediates is primarily determined by their performance in two major classes of reactions: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, widely employed in pharmaceutical synthesis.[3][5] The reactivity of aryl bromides in these reactions is influenced by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

IsomerPredicted ReactivityRationale
4-Bromo ModeratePotential for steric hindrance from the adjacent fused ring system may slightly impede the approach of the bulky palladium catalyst.
5-Bromo HighThe C-Br bond is relatively unhindered, and the electronic environment is favorable for oxidative addition.
6-Bromo HighSimilar to the 5-bromo isomer, the C-Br bond is sterically accessible, leading to efficient coupling.
3.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of the bromo-benzoxazolone isomers with an arylboronic acid.

Materials:

  • Bromo-3-methylbenzo[d]oxazol-2(3H)-one isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the bromo-3-methylbenzo[d]oxazol-2(3H)-one isomer, arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add potassium carbonate.

  • Degas the mixture by bubbling argon through the solvent for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

G reagents Reactants: - Bromo-isomer - Arylboronic acid - Pd(OAc)₂ - PPh₃ - K₂CO₃ solvent Solvent: 1,4-Dioxane/Water reagents->solvent Dissolve heating Heating: 100 °C, 12-24h solvent->heating Degas & Heat workup Workup: - Dilution with EtOAc - Washing - Drying heating->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Coupled Product purification->product

Figure 2. Suzuki-Miyaura Coupling Workflow.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles onto an aromatic ring.[6] The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the bromine atom).[7]

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerPredicted ReactivityRationale
4-Bromo HighThe bromine is ortho to the electron-withdrawing carbonyl group of the oxazolone ring, which can stabilize the intermediate Meisenheimer complex.[7]
5-Bromo LowThe bromine is meta to the carbonyl group, providing less stabilization for the negatively charged intermediate.
6-Bromo Moderate to HighThe bromine is para to the carbonyl group, allowing for effective resonance stabilization of the Meisenheimer complex.
3.2.1. Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

This protocol describes a general procedure for the SNAr reaction of the bromo-benzoxazolone isomers with a thiol nucleophile.

Materials:

  • Bromo-3-methylbenzo[d]oxazol-2(3H)-one isomer (1.0 eq)

  • Thiol (1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the thiol in DMF, add potassium carbonate and stir for 10 minutes at room temperature.

  • Add the bromo-3-methylbenzo[d]oxazol-2(3H)-one isomer to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired thioether product.

G nucleophile Nucleophile: - Thiol - K₂CO₃ solvent Solvent: DMF nucleophile->solvent Activate substrate Substrate: Bromo-isomer substrate->solvent Add heating Heating: 80-100 °C, 4-12h solvent->heating workup Workup: - Quenching - Extraction - Washing heating->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Thioether Product purification->product

Figure 3. SNAr Reaction Workflow.

Summary and Outlook

The positional isomerism of the bromine atom on the 3-methylbenzo[d]oxazol-2(3H)-one scaffold imparts distinct reactivity profiles to each compound.

  • For Palladium-catalyzed cross-coupling reactions , the 5- and 6-bromo isomers are generally preferred due to their higher reactivity and lower steric hindrance.

  • For nucleophilic aromatic substitution reactions , the 4- and 6-bromo isomers are the more reactive substrates, benefiting from the stabilizing effect of the ortho and para carbonyl group, respectively.

This comparative guide provides a foundational understanding to aid researchers in selecting the appropriate isomer for their synthetic strategy. Further experimental validation and quantitative kinetic studies would provide a more nuanced understanding of the subtle differences in reactivity. The versatile chemistry of these building blocks ensures their continued importance in the quest for novel and effective therapeutic agents.

References

  • EvitaChem. 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.
  • Crozet M.D., et al. TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules. 2013;18(11):13894-13916. [Link]

  • Soliman, M. H. et al. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. 2022;79(597):441-446. [Link]

  • ResearchGate. The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Methods for Synthesis of Oxazolones: A Review. [Link]

  • Freitas, M. P. de, et al. A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. Anais da Academia Brasileira de Ciências. 2024;96(suppl 1):e20230303. [Link]

  • Al-Masum, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. 2019;10(1):1. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Luo, H., et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. 2022;87(5):2590-2600. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazolones. [Link]

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Boron Molecular. 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

Sources

Comparative

Trace Impurity Profiling of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

Introduction & Physicochemical Profiling In the realm of pharmaceutical development, the rigorous quantification of trace synthetic byproducts is non-negotiable. The compound 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (MW:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

In the realm of pharmaceutical development, the rigorous quantification of trace synthetic byproducts is non-negotiable. The compound 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (MW: 228.04 g/mol ) presents a unique analytical challenge and opportunity. Halogenated benzoxazolone derivatives are recognized as privileged scaffolds in medicinal chemistry, but their presence as residual impurities requires precise analytical monitoring[1].

From a mechanistic standpoint, the structure of this impurity dictates our analytical approach:

  • N-Methylation: Unlike standard benzoxazolinones that possess an active, acidic N-H group prone to hydrogen-bonding and peak tailing, the N-methyl group in this molecule "caps" the nitrogen. This dramatically increases the molecule's volatility and thermal stability, making it an excellent candidate for Gas Chromatography (GC) without the need for prior derivatization.

  • Bromine Isotopic Signature: The presence of a bromine atom provides a highly diagnostic mass spectrometric signature. Bromine exists as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. This yields a characteristic doublet in the mass spectrum separated by 2 m/z units, acting as an internal structural filter to distinguish the target analyte from complex matrix noise[2].

The Regulatory Landscape

The selection of an analytical technique is heavily influenced by international regulatory standards. The ICH Q3A and Q3B guidelines establish strict quantitative thresholds for reporting (typically 0.05%), identifying, and qualifying trace impurities in new drug substances and finished products[3].

Furthermore, if the halogenated benzoxazolone core or its precursors are flagged as potentially mutagenic impurities (PMIs) due to alkylating potential, the ICH M7 guideline mandates a risk-based control strategy. This often requires pushing limits of detection (LOD) down to the parts-per-million (ppm) or parts-per-billion (ppb) range based on the Threshold of Toxicological Concern (TTC)[4]. To achieve these sub-ppm thresholds, hyphenated techniques like GC-MS and LC-MS/MS are the industry gold standards[5].

Mechanistic Comparison: GC-MS vs. LC-MS/MS

When tasked with quantifying 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, the choice between GC-MS and LC-MS/MS hinges on the nature of the Active Pharmaceutical Ingredient (API) matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS utilizing Electron Ionization (EI) is optimal when the impurity must be extracted from a highly polar, non-volatile API matrix (e.g., an inorganic salt or a highly hydrophilic drug). The high thermal stability of the N-methylated benzoxazolone allows it to vaporize intact at standard inlet temperatures (250°C). Under 70 eV EI, the molecule forms a robust radical cation [M]+∙ at m/z 227.0 and 229.0. By operating in Selected Ion Monitoring (SIM) mode, we achieve excellent sensitivity while bypassing the ion suppression issues that often plague liquid chromatography techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS utilizing Electrospray Ionization (ESI) is the method of choice when the API matrix is thermolabile or when ultra-trace (low ppb) sensitivity is required without extensive sample extraction. The carbonyl oxygen of the benzoxazolone ring readily accepts a proton in acidic mobile phases, yielding a stable [M+H]+ precursor ion at m/z 228.0 and 230.0. Utilizing Multiple Reaction Monitoring (MRM) provides unmatched specificity, as the triple quadrupole filters out co-eluting matrix components by monitoring specific fragmentation pathways (e.g., the loss of CO or halogen cleavage).

Workflow Visualization

TraceAnalysis Target Target: 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one MW: 228.04 g/mol | Halogenated | N-Methylated MatrixEval API Matrix Evaluation (Solubility & Thermal Stability) Target->MatrixEval GC_Route GC-MS (EI-SIM) Optimal for volatile, non-polar matrices MatrixEval->GC_Route High Volatility LC_Route LC-MS/MS (ESI-MRM) Optimal for polar, thermolabile matrices MatrixEval->LC_Route High Polarity GC_Prep Liquid-Liquid Extraction (DCM) Removes polar API salts GC_Route->GC_Prep LC_Prep Dilute & Shoot or SPE Direct injection compatible LC_Route->LC_Prep GC_Detect Detection: m/z 227 & 229 [M]+ 1:1 Isotopic Ratio Confirmation GC_Prep->GC_Detect LC_Detect Detection: m/z 228 & 230 [M+H]+ MRM Transitions for High Specificity LC_Prep->LC_Detect Validation ICH Q2(R1) Method Validation (Specificity, LOD/LOQ, Linearity) GC_Detect->Validation LC_Detect->Validation

Decision matrix and workflow for selecting GC-MS vs. LC-MS/MS for trace impurity analysis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics typically observed when validating these methods according to ICH Q2(R1) guidelines.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Ionization Mechanism Electron Ionization (70 eV)Electrospray Ionization (Positive Mode)
Target Ions Monitored [M]+∙ at m/z 227.0 & 229.0 [M+H]+ at m/z 228.0 & 230.0
Typical LOD 10 – 50 ppb1 – 5 ppb
Matrix Susceptibility Low (Post-LLE extraction)Moderate (Risk of ion suppression)
Thermal Stability Req. High (Inlet at 250°C)Low (Ambient separation)
Sample Preparation Liquid-Liquid Extraction (LLE)Dilute-and-Shoot or SPE
Linear Dynamic Range 3 – 4 orders of magnitude4 – 5 orders of magnitude

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) to verify causality and method reliability prior to sample analysis.

Protocol A: GC-MS (EI-SIM) Workflow

Causality: We utilize Liquid-Liquid Extraction (LLE) with dichloromethane (DCM) because the target impurity is lipophilic, whereas most APIs are formulated as polar salts. This orthogonal solubility allows us to selectively extract the impurity into the organic phase, leaving the API behind and preventing GC inlet contamination.

  • Sample Preparation (LLE):

    • Dissolve 100 mg of the API in 5.0 mL of LC-MS grade water (adjust pH to 7.0 if necessary to ensure the API remains ionized).

    • Add 2.0 mL of Dichloromethane (DCM) and vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes to achieve phase separation.

    • Extract the lower organic (DCM) layer, dry over anhydrous ‘Na2​SO4​‘ , and transfer to an autosampler vial.

  • Chromatographic Separation:

    • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • MS Detection & Self-Validation (SST):

    • Operate in EI mode (70 eV) with the source at 230°C.

    • Monitor SIM channels m/z 227.0 and 229.0.

    • SST Criterion: The isotopic ratio of the peak areas for m/z 227 to 229 in the standard must fall between 0.95 and 1.05. A deviation indicates co-eluting matrix interference, invalidating the run.

Protocol B: LC-MS/MS (ESI-MRM) Workflow

Causality: We utilize a dilute-and-shoot approach coupled with reversed-phase UHPLC. The addition of 0.1% formic acid to the mobile phase is critical; it forces the protonation of the benzoxazolone carbonyl oxygen, ensuring highly efficient ionization in the ESI source.

  • Sample Preparation (Dilute-and-Shoot):

    • Accurately weigh 50 mg of the API and dissolve it in 10.0 mL of a Methanol:Water (50:50, v/v) diluent.

    • Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 6 minutes at a flow rate of 0.4 mL/min.

  • MS Detection & Self-Validation (SST):

    • Operate in ESI Positive mode.

    • MRM Transitions: Monitor m/z 228.0 ‘→‘ [Product Ion A] (Quantifier) and m/z 230.0 ‘→‘ [Product Ion B] (Qualifier).

    • SST Criterion: The Signal-to-Noise (S/N) ratio for the LOQ standard must be 10. Furthermore, the ratio between the Quantifier and Qualifier transitions must remain within ± 20% of the reference standard across all sample injections to confirm peak purity.

Conclusion

The trace analysis of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one requires a nuanced understanding of its physicochemical properties. Its N-methylated structure and halogenated core make it highly amenable to both GC-MS and LC-MS/MS platforms. The ultimate selection should be driven by the API matrix: GC-MS offers unparalleled specificity through isotopic filtering and matrix avoidance via LLE, while LC-MS/MS provides the ultimate sensitivity and throughput for thermolabile or highly potent drug formulations.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Tasianinch. Available at: [Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. National Institutes of Health (NIH). Available at:[Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

Sources

Validation

Structural and steric comparison of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one with unmethylated analogs

The benzo[d]oxazol-2(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, epigenetic modulators, and anthelmintic agents [1]. Within this che...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzo[d]oxazol-2(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, epigenetic modulators, and anthelmintic agents [1]. Within this chemical space, the substitution pattern at the N3 and C4 positions dictates the molecule's three-dimensional conformation, target binding affinity, and synthetic tractability.

This guide provides an in-depth structural, steric, and synthetic comparison between 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and its unmethylated analog, 4-Bromobenzo[d]oxazol-2(3H)-one . By analyzing the causality behind their divergent behaviors, we aim to equip drug development professionals with the mechanistic insights required for rational drug design and late-stage functionalization.

Structural and Steric Dynamics

The fundamental difference between these two analogs lies in the functional group at the N3 position, which is directly adjacent to the C4-bromine atom.

  • 4-Bromobenzo[d]oxazol-2(3H)-one (Unmethylated): The N-H proton has a relatively small van der Waals radius (~1.2 Å). This allows the adjacent C4-bromine atom (radius ~1.85 Å) to reside in the same plane as the bicyclic core without significant steric repulsion. The molecule remains highly planar, which is often a prerequisite for intercalating into narrow enzymatic binding pockets.

  • 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (Methylated): The introduction of an N-methyl group (radius ~2.0 Å) creates a severe peri-like steric clash with the C4-bromine atom. To alleviate this extreme steric strain, the molecule undergoes a conformational distortion, forcing the bromine atom and the methyl group slightly out of the aromatic plane. This distortion significantly alters the molecule's spatial footprint.

G A N3-Methylation B Steric Clash (N-CH3 vs C4-Br) A->B Increases Bulk C Loss of N-H H-Bond Donor A->C Replaces Proton D Reduced Target Binding Affinity B->D Induces Distortion E Hindered Pd Oxidative Addition B->E Blocks Metal Trajectory C->D Alters Pharmacophore

Pathways illustrating the physicochemical and synthetic consequences of N3-methylation.

Physicochemical Properties and Pharmacophore Impact

Beyond steric bulk, N-methylation fundamentally alters the hydrogen-bonding network of the molecule. The unmethylated analog possesses a highly polarized N-H bond, acting as a potent hydrogen bond donor. This is critical for anchoring the molecule to target proteins via backbone carbonyls or polar amino acid side chains.

Methylation caps this position, converting the molecule into a strict hydrogen bond acceptor. While this increases lipophilicity (LogP) and potentially improves passive membrane permeability, it often results in a steep drop in binding affinity if the N-H donor was crucial for target recognition.

Table 1: Quantitative Comparison of Physicochemical Properties

Property4-Bromobenzo[d]oxazol-2(3H)-one4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
CAS Number 14022-96-9 [3]N/A (Substituted Derivative)
Molecular Weight 214.02 g/mol 228.04 g/mol
H-Bond Donors 1 (N-H)0
H-Bond Acceptors 3 (O, O, N)3 (O, O, N)
Estimated LogP ~2.1~2.4
Steric Strain (C4-N3) MinimalHigh (Peri-clash)
Core Conformation PlanarDistorted / Out-of-plane

Synthetic Reactivity: Overcoming Steric Hindrance in Cross-Coupling

The C4-bromine position is a prime target for late-stage functionalization via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). However, the reactivity of the two analogs diverges drastically.

In the unmethylated analog, standard palladium catalysts (e.g., Pd(PPh3)4) readily undergo oxidative addition into the C4-Br bond. Conversely, in the N-methylated analog , the bulky methyl group physically blocks the trajectory of the incoming palladium complex [2]. To overcome this activation barrier, highly active catalysts with bulky, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines like SPhos or RuPhos) must be employed. These ligands stabilize the monoligated Pd(0) active species and force the metal center into proximity with the hindered C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling of Hindered C4-Bromo Benzoxazolones

Objective: To successfully couple an aryl boronic acid to the sterically hindered C4 position of 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.

Materials:

  • 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd2(dba)3 (0.05 equiv) - Provides a stable Pd(0) source.

  • SPhos (0.10 equiv) - Electron-rich ligand required to overcome N-methyl steric shielding.

  • K3PO4 (3.0 equiv) - Strong base to facilitate transmetalation.

  • Toluene/H2O (10:1 v/v) - Biphasic system to dissolve both organic substrates and inorganic base.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 and SPhos. Causality: Pre-mixing allows the formation of the active L-Pd(0) species before introducing the sterically hindered substrate, preventing catalyst degradation.

  • Substrate Addition: Add 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and the aryl boronic acid to the flask.

  • Solvent and Base Introduction: Add degassed Toluene and an aqueous solution of K3PO4. Self-Validating Control: Ensure the biphasic mixture is vigorously stirred; poor mixing will halt the transmetalation step, which occurs at the solvent interface.

  • Thermal Activation: Heat the reaction mixture to 100°C for 12 hours. Causality: The high temperature is strictly required to provide the activation energy needed to overcome the steric repulsion between the N-methyl group and the incoming Pd complex during oxidative addition.

  • Monitoring: Monitor the reaction via LC-MS. A successful reaction will show the disappearance of the 228 m/z starting material peak and the emergence of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

G Start 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one + Aryl Boronic Acid Cat Add Pd2(dba)3 & SPhos Ligand (Enables approach to hindered C-Br) Start->Cat Base Add K3PO4 Base in Toluene/H2O (Biphasic) Cat->Base Heat Heat to 100°C for 12h (Provides activation energy) Base->Heat Workup Aqueous Workup & Silica Gel Chromatography Heat->Workup Product C4-Aryl-3-methylbenzo[d]oxazol-2(3H)-one Workup->Product

Optimized Suzuki-Miyaura cross-coupling workflow for hindered C4-bromo benzoxazolones.

Conclusion

The decision to utilize 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one over its unmethylated counterpart must be carefully weighed. While N-methylation can improve lipophilicity and protect the core from unwanted N-alkylation or metabolic degradation, the resulting steric clash at the C4 position drastically alters the molecule's 3D conformation and severely complicates downstream synthetic functionalization. Researchers must deploy specialized, highly active catalytic systems to overcome these steric barriers during library synthesis.

References

  • Identification and Characterization of benzo[d]oxazol-2(3H)-one Derivatives as the First Potent and Selective Small-Molecule Inhibitors of Chromodomain Protein CDYL. PubMed / NIH.
  • N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(iii) complexes. PubMed / NIH.
  • CAS 14022-96-9: 4-Bromobenzo[d]oxazol-2(3H)-one. Sigma-Aldrich.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Executive Summary & Chemical Profile 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a highly valuable, halogenated heterocyclic building block used extensively in drug discovery and molecular synthesis. Benzoxazolinone deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a highly valuable, halogenated heterocyclic building block used extensively in drug discovery and molecular synthesis. Benzoxazolinone derivatives frequently serve as bioisosteres for amides and ureas in medicinal chemistry, offering improved metabolic stability and target affinity [1]. However, the integration of a bromine atom and a methyl group onto the benzoxazolone core creates a unique physicochemical profile that demands rigorous personal protective equipment (PPE) and handling protocols [2].

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with the definitive operational blueprint for handling this compound safely.

Hazard Causality & E-E-A-T Rationale

To design an effective safety protocol, researchers must understand the causality behind the chemical's hazards rather than simply following a checklist.

  • Dermal Penetration & Sensitization: The lipophilicity introduced by the bromo and methyl substituents enhances the molecule's ability to permeate the stratum corneum. Direct contact can cause severe skin irritation and potential long-term sensitization [3].

  • Respiratory Toxicity: As a crystalline solid, the compound poses a significant inhalation risk. Micro-dust particles can deposit in the lower respiratory tract, where the slightly electrophilic oxazolone ring can interact with mucosal nucleophiles, causing acute respiratory irritation[2, 3].

  • Systemic Toxicity: Ingestion or significant inhalation can lead to systemic toxicity, classifying it under GHS Category 4 for acute oral and inhalation toxicity [4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, the following PPE matrix must be strictly adhered to when handling 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.

PPE CategorySpecificationScientific Rationale
Eye/Face Protection ANSI Z87.1-compliant tight-fitting safety goggles. Face shield required for bulk transfers (>100g).Prevents mucosal absorption of airborne crystalline dust and protects against splash hazards if dissolved in organic solvents.
Hand Protection Double-gloving with Nitrile gloves (minimum 0.11 mm thickness). Change immediately if contaminated.Nitrile provides excellent resistance to solid halogenated heterocycles. Double-gloving prevents breakthrough and cross-contamination during prolonged handling.
Body Protection Flame-retardant (FR) lab coat, fully buttoned, with elastic cuffs. Long pants and closed-toe shoes.Prevents dust accumulation on street clothing and minimizes the total dermal exposure area.
Respiratory Protection N95 or P100 particulate respirator (Mandatory if handled outside a certified fume hood).Filters out micron-sized crystalline dust particles, preventing lower respiratory tract deposition and subsequent mucosal irritation.

Operational Workflow & Handling Protocol

Trustworthiness Note: This protocol is designed as a self-validating system; each step physically prevents the progression to the next if a safety breach occurs, ensuring absolute operational integrity.

Standard Operating Procedure (SOP): Reagent Weighing and Transfer

  • Environmental Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Do not uncap the reagent bottle if the hood's flow alarm is active or if the sash is above the certified working height.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Causality: Halogenated powders are highly prone to static cling, which can cause uncontrolled aerosolization upon opening.

  • Primary Weighing: Place a disposable anti-static weigh boat on the balance inside the fume hood. Tare the balance.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. Keep the container as close to the weigh boat as possible to minimize the drop height and prevent dust plumes.

  • Sealing & Containment: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighed solid into the reaction vessel using a wide-neck powder funnel to prevent bottleneck accumulation.

  • Decontamination: Wipe the spatula, balance, and hood floor with a solvent-dampened paper towel (e.g., isopropanol) to capture residual dust. Dispose of the towel in a solid hazardous waste container.

OperationalWorkflow Start 1. Fume Hood Certification & PPE Verification Weighing 2. Anti-Static Weighing (Enclosed Balance) Start->Weighing Transfer 3. Sealed Transfer to Reaction Vessel Weighing->Transfer Reaction 4. Inert Atmosphere Setup (N2/Ar Blanket) Transfer->Reaction Cleanup 5. Surface Decontamination & Waste Segregation Reaction->Cleanup

Fig 1: Step-by-step operational workflow for handling halogenated benzoxazolinones safely.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and widespread laboratory contamination.

Protocol for Chemical Spill Remediation:

  • Assessment & Evacuation: Determine the spill volume. If the spill exceeds 50g or occurs outside a ventilated enclosure, evacuate the immediate area and contact Environmental Health and Safety (EHS) [4].

  • PPE Escalation: For local cleanups (<50g), personnel must don a P100 respirator and heavy-duty nitrile utility gloves over their standard laboratory gloves.

  • Dust Suppression: Never dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a 10% ethanol/water mixture) to dampen the dust and physically prevent it from becoming airborne [2].

  • Collection: Use a disposable plastic scoop or wet paper towels to collect the dampened material. Avoid using brooms or standard vacuums, which will aerosolize the toxic particulates.

  • Waste Segregation: Place all collected material, including contaminated PPE and cleanup tools, into a chemically resistant, sealable hazardous waste bag. Label the bag explicitly as "Halogenated Heterocycle Solid Waste - Toxic/Irritant".

  • Final Decontamination: Wash the spill area thoroughly with soap and water, followed by a final ethanol wipe down to remove residual lipophilic traces.

SpillResponse Assess Assess Spill Volume Small < 50g (Local Cleanup) Assess->Small Large > 50g (Major Spill) Assess->Large DonPPE Don P100/N95 Respirator Small->DonPPE Evacuate Evacuate & Call EHS Large->Evacuate Sweep Dampen & Sweep (No Dry Sweeping) DonPPE->Sweep Dispose Seal in HazMat Container Sweep->Dispose

Fig 2: Decision matrix and procedural pathway for chemical spill management.

References

  • National Center for Biotechnology Information. "2(3H)-Benzoxazolone". PubChem Compound Summary for CID 6043. Available at: [Link]

  • Fisher Scientific. "Safety Data Sheet: 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one, 97%". Thermo Scientific Chemicals. Available at: [Link]

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